molecular formula C20H22N2O5 B8075430 Dehydronitrosonisoldipine

Dehydronitrosonisoldipine

Número de catálogo: B8075430
Peso molecular: 370.4 g/mol
Clave InChI: UNMSLPIJQICBKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dehydronitrosonisoldipine, with the CAS registry number 87375-91-5, is a chemical compound identified as an impurity of the pharmaceutical agent Nisoldipine . It has a molecular formula of C20H22N2O5 and a molecular weight of 370.40-370.41 g/mol . This compound is provided as a solid for research and development purposes. Nisoldipine is a dihydropyridine calcium channel blocker, but recent scientific investigations have revealed that certain derivatives of dihydropyridines, including a derivative of nisoldipine, exhibit significant neuroprotective properties . Specifically, research has identified that a nisoldipine derivative can act as a covalent inhibitor of the SARM1 protein, a central regulator of axonal degeneration . This inhibitor functions by reacting with key cysteines, such as Cys311 in the ARM domain of SARM1, thereby blocking its activation by NMN and locking it into an inactive conformation . This mechanism effectively protects axons from degeneration, uncovering a potential new therapeutic mechanism for neurodegenerative disorders . As such, this compound and related compounds are of high interest in neuroscience and pharmaceutical research. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11(2)10-27-20(24)17-13(4)21-12(3)16(19(23)26-5)18(17)14-8-6-7-9-15(14)22-25/h6-9,11H,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMSLPIJQICBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2N=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87375-91-5
Record name 3-Isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087375915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ISOBUTYL 5-METHYL 2,6-DIMETHYL-4-(2-NITROSOPHENYL)PYRIDINE-3,5-DICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C01E7UK8R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Dehydronitrosonisoldipine from Nisoldipine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine, a significant derivative and metabolite of the dihydropyridine (B1217469) calcium channel blocker Nisoldipine (B1678946), is of considerable interest in pharmaceutical research due to its distinct pharmacological profile. This technical guide provides an in-depth overview of the synthesis of this compound from its parent compound, Nisoldipine. The primary synthetic route involves the oxidation of the dihydropyridine ring to a pyridine (B92270) moiety, a transformation that can be achieved through various methodologies. This document details the prevalent synthetic strategies, offers a comprehensive, representative experimental protocol for the photochemical synthesis, and presents key analytical data in a structured format. The information herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, purify, and characterize this important Nisoldipine derivative.

Introduction

Nisoldipine is a widely prescribed medication for the management of hypertension and angina pectoris.[1][2] Its therapeutic effects are mediated through the blockade of L-type calcium channels.[1] The metabolic and degradation pathways of Nisoldipine are of critical importance in understanding its pharmacokinetics and stability. One of the key transformation products is this compound, formed by the aromatization of the dihydropyridine ring.[3][4] This conversion can occur both in vivo through metabolic processes and in vitro upon exposure to light.[5][6] The synthesis of this compound is essential for its use as a reference standard in analytical studies, for investigating its pharmacological and toxicological properties, and for its potential as a therapeutic agent in its own right.

This guide focuses on the chemical synthesis of this compound from Nisoldipine, primarily through oxidative methods.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant, Nisoldipine, and the product, this compound, is provided in the table below.

PropertyNisoldipineThis compound
IUPAC Name (RS)-Isobutyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylateIsobutyl methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate
Molecular Formula C₂₀H₂₄N₂O₆C₂₀H₂₂N₂O₅
Molar Mass 388.42 g/mol 370.40 g/mol
Appearance Yellow crystalline substanceData not available
Solubility Practically insoluble in waterData not available
CAS Number 63675-72-987375-91-5

Synthetic Strategies

The conversion of Nisoldipine to this compound is fundamentally an oxidation reaction that results in the aromatization of the dihydropyridine ring. The primary methods reported for this transformation are photochemical oxidation and electrochemical oxidation.

Photochemical Oxidation

Exposure of Nisoldipine to light, particularly daylight and UV radiation, is a well-documented method for inducing its conversion to this compound.[4][6] This process, often referred to as photodegradation, involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[3] Studies have shown that daylight illumination specifically favors the formation of the nitrosophenylpyridine analog.[6] This method is advantageous due to its relatively simple setup, not requiring harsh chemical reagents. However, the reaction rates can be slow, and the formation of byproducts may occur, necessitating careful purification of the final product.

Electrochemical Oxidation

Electrochemical methods offer a controlled approach to the oxidation of Nisoldipine. The anodic oxidation of the 1,4-dihydropyridine (B1200194) ring leads to the formation of the pyridine derivative.[7] One specific method involves the use of electrogenerated superoxide (B77818) to quantitatively oxidize Hantzsch dihydropyridines, including Nisoldipine, to their corresponding aromatized pyridine derivatives.[8][9] This technique allows for precise control over the oxidative process by manipulating the applied potential.

Experimental Protocols

The following is a detailed, representative protocol for the synthesis of this compound from Nisoldipine via photochemical oxidation. This protocol is based on the general procedures described in the literature and is intended as a starting point for laboratory synthesis.

Materials and Equipment
  • Materials:

  • Equipment:

    • Borosilicate glass reaction vessel

    • Daylight lamp or UV lamp (broadband)

    • Magnetic stirrer

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

    • Glass column for chromatography

    • Thin Layer Chromatography (TLC) plates (silica gel coated)

Synthesis Procedure
  • Preparation of Nisoldipine Solution: Dissolve 1.0 g of Nisoldipine in 500 mL of methanol in a borosilicate glass reaction vessel. The concentration can be adjusted based on the desired scale of the reaction.

  • Photochemical Reaction:

    • Place the reaction vessel under a daylight lamp or a broadband UV lamp.

    • Stir the solution continuously at room temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by HPLC or TLC.

    • The reaction is considered complete when the peak corresponding to Nisoldipine has significantly decreased and the peak for this compound is maximized. The reaction time can vary from 24 to 72 hours depending on the light source and intensity.

  • Work-up and Purification:

    • Once the reaction is complete, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

    • The resulting crude product will be a mixture of this compound, unreacted Nisoldipine, and potentially other byproducts.

    • Purify the crude product using silica gel column chromatography.

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.

    • Collect the fractions and monitor them by TLC to identify the fractions containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the aromatization of the dihydropyridine ring.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Data Presentation

HPLC Monitoring Data (Hypothetical)
Time (hours)Nisoldipine Peak Area (%)This compound Peak Area (%)
01000
48514
87226
125840
242572
48593
Purification Data (Hypothetical)
ParameterValue
Starting Material (Nisoldipine) 1.0 g
Crude Product Weight 0.95 g
Purified Product (this compound) Weight 0.65 g
Yield ~68%
Purity (by HPLC) >98%

Visualizations

Synthesis Pathway

Synthesis_Pathway Nisoldipine Nisoldipine (C₂₀H₂₄N₂O₆) This compound This compound (C₂₀H₂₂N₂O₅) Nisoldipine->this compound Oxidation (e.g., Photochemical)

Caption: Synthesis of this compound from Nisoldipine.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Dissolve Nisoldipine in Methanol B Photochemical Reaction (Daylight/UV) A->B C Solvent Evaporation B->C D Column Chromatography (Silica Gel) C->D E Collect & Combine Pure Fractions D->E F Final Solvent Evaporation E->F G HPLC F->G H MS F->H I NMR F->I J IR F->J

Caption: Workflow for this compound Synthesis.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound from Nisoldipine. The primary synthetic routes involve photochemical and electrochemical oxidation, with the former being a more commonly cited method for laboratory-scale preparation. The provided experimental protocol for photochemical synthesis, along with the structured data and visualizations, serves as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The successful synthesis and purification of this compound are crucial for advancing our understanding of Nisoldipine's metabolism and for exploring the pharmacological potential of its derivatives.

References

Dehydronitrosonisoldipine (CAS: 87375-91-5): A Technical Guide to a Covalent SARM1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine (dHNN) is a derivative of the L-type calcium channel blocker, Nisoldipine. It has been identified as a first-in-class, irreversible, and cell-permeant covalent inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] By targeting a key allosteric site, this compound locks SARM1 in an inactive conformation, preventing the downstream signaling cascade that leads to axonal degeneration. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, physicochemical properties, and the experimental protocols used for its characterization.

Core Concepts and Mechanism of Action

This compound is not a calcium channel blocker like its parent compound, Nisoldipine. Instead, it has been repurposed as a tool compound for studying the SARM1-mediated axon degeneration pathway. SARM1 is a critical enzyme in the process of programmed axon destruction, which is implicated in various neurodegenerative diseases.[2]

The primary mechanism of action for this compound is the irreversible covalent modification of cysteine residues within the N-terminal armadillo repeat (ARM) domain of the SARM1 protein.[2][3] This domain is responsible for the auto-inhibition of SARM1's NADase activity.

Key aspects of the mechanism include:

  • Allosteric Inhibition: this compound binds to an allosteric site in the ARM domain, not the active NADase (TIR) domain.

  • Covalent Modification: It forms a covalent bond with cysteine residues, with a particular affinity for Cys311.[3]

  • Conformational Locking: This covalent modification locks SARM1 in its inactive, auto-inhibited state.[3]

  • Prevention of Activation: By stabilizing the inactive conformation, this compound prevents the binding of nicotinamide (B372718) mononucleotide (NMN), a key activator of SARM1.[2]

  • Inhibition of Downstream Events: Consequently, it blocks SARM1's NADase activity, the production of cyclic ADP-ribose (cADPR), and ultimately protects axons from degeneration.[1]

Physicochemical and Pharmacological Data

While comprehensive physicochemical data for this compound is not extensively published, the following information has been compiled from available sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 87375-91-5[1]
Molecular Formula C₂₀H₂₂N₂O₅[1]
Molecular Weight 370.40 g/mol [1]
Appearance Light green to green solid[1]
Purity ≥98% (by HPLC)[1]
Solubility ≥ 3 mg/mL in DMSO/PEG300/Tween-80/Saline (10:40:5:45)[1]
Storage Store at -20°C for 1 month or -80°C for 6 months (protect from light)[1]

Table 2: Pharmacological Data for this compound

ParameterValueExperimental ContextSource
Target Sterile Alpha and TIR Motif-containing 1 (SARM1)Human SARM1[1]
Mechanism Irreversible, covalent allosteric inhibitorCovalent modification of Cys311[3]
IC₅₀ 4 µMInhibition of SARM1 in SARM1-dN-expression cells[1]

Synthesis and Characterization

A specific, detailed synthesis protocol for this compound has not been published in the peer-reviewed literature. It was identified through a library screening of known drugs and their derivatives.[3]

This compound is a known impurity and degradation product of Nisoldipine.[4] The chemical transformation involves the dehydrogenation of the dihydropyridine (B1217469) ring to a pyridine (B92270) ring and the reduction of the nitro group to a nitroso group. This suggests that it can be formed from Nisoldipine through processes such as photodegradation or hydrolysis.[4]

Characterization of this compound would typically involve standard analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

G General Workflow for Synthesis and Characterization Nisoldipine Nisoldipine Degradation Photodegradation / Hydrolysis Nisoldipine->Degradation dHNN This compound (dHNN) Degradation->dHNN Purification Purification (e.g., Chromatography) dHNN->Purification Characterization Structural Characterization Purification->Characterization HPLC HPLC (Purity) Characterization->HPLC MS Mass Spectrometry (Identity) Characterization->MS NMR NMR (Structure) Characterization->NMR

Caption: Synthesis and Characterization Workflow for dHNN.

Experimental Protocols

The following sections outline the key experimental methodologies used to characterize the activity of this compound. These are based on the procedures described in the primary literature and serve as a guide for study replication.

SARM1 Inhibition Assay (In Vitro)

This assay is designed to measure the enzymatic activity of SARM1 and the inhibitory effect of this compound. The protocol utilizes a novel fluorescent probe that is a substrate for SARM1's base-exchange activity.

Protocol Outline:

  • Reagents and Materials:

    • Purified, NMN-activated human SARM1 protein.

    • Fluorescent probe (e.g., PC6 as described in Li et al., 2021).

    • Nicotinamide adenine (B156593) dinucleotide (NAD⁺).

    • This compound (dissolved in DMSO).

    • Assay buffer (e.g., PBS or Tris-based buffer).

    • 384-well microplate.

    • Fluorescence plate reader.

  • Procedure: a. Prepare a reaction mixture containing assay buffer, NAD⁺, and the fluorescent probe in the wells of the microplate. b. Add varying concentrations of this compound or DMSO (vehicle control) to the wells. c. Initiate the reaction by adding the purified, NMN-activated SARM1 protein. d. Incubate the plate at a controlled temperature (e.g., 37°C). e. Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths. The product of the base-exchange reaction between the probe and NAD⁺ will have a distinct fluorescent signal. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.

G SARM1 Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Plate Prepare microplate with buffer, NAD+, and fluorescent probe Inhibitor Add this compound (or DMSO) Plate->Inhibitor Start Initiate with activated SARM1 Inhibitor->Start Incubate Incubate at 37°C Start->Incubate Read Measure fluorescence over time Incubate->Read Calculate Calculate reaction rates Read->Calculate IC50 Determine IC50 value Calculate->IC50 G cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Activation cluster_downstream Downstream Effects AxonInjury Axonal Injury / Stress (e.g., Vincristine) NMNAT2_loss Loss of NMNAT2 AxonInjury->NMNAT2_loss NMN_increase Increase in NMN/NAD+ ratio NMNAT2_loss->NMN_increase SARM1_active Active SARM1 (NADase) NMN_increase->SARM1_active Activates SARM1_inactive Inactive SARM1 (Auto-inhibited) NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion Catalyzes cADPR_prod cADPR Production SARM1_active->cADPR_prod Catalyzes dHNN This compound (dHNN) dHNN->SARM1_inactive Covalently binds & locks in inactive state AxonDegen Axon Degeneration NAD_depletion->AxonDegen cADPR_prod->AxonDegen

References

An In-depth Technical Guide to Dehydronitrosonisoldipine: A Potent SARM1 Inhibitor for Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine has emerged as a significant molecule of interest in the field of neurodegenerative disease research. Identified as an irreversible, cell-permeant inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor Motif-Containing Protein 1 (SARM1), it presents a promising therapeutic avenue for conditions characterized by axonal degeneration. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its application in research settings.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylate . It is a derivative of the calcium channel blocker Nisoldipine.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 3-isobutyl 5-methyl 2,6-dimethyl-4-(2-nitrosophenyl)pyridine-3,5-dicarboxylateN/A
Molecular Formula C₂₀H₂₂N₂O₅[1]
Molecular Weight 370.4 g/mol [1]
CAS Number 87375-91-5[1]
Appearance Light Green to Light Blue Solid[1]
Solubility DMSO (90 mg/mL), Chloroform (Slightly), Methanol (Slightly)[1]
Storage 2-8°C, protect from light[1]

Mechanism of Action: SARM1 Inhibition

This compound exerts its neuroprotective effects primarily through the inhibition of SARM1, a key executioner of programmed axon degeneration, also known as Wallerian degeneration.[1]

Key aspects of its mechanism include:

  • Irreversible Inhibition: It acts as an irreversible inhibitor of SARM1.[1]

  • Blocks SARM1 Activation: The primary mode of action is the blockade of SARM1 activation, rather than direct inhibition of its enzymatic (NADase) activity.[1]

  • Covalent Modification: this compound covalently modifies cysteine residues on the SARM1 protein.[1]

  • Prevents NAD+ Depletion: By inhibiting SARM1 activation, it prevents the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical event that triggers the energetic crisis leading to axonal breakdown.[2][3]

  • Inhibition of cADPR Production: It has been shown to inhibit the production of cyclic ADP-ribose (cADPR), a downstream product of SARM1's NADase activity, in neurons activated with vincristine (B1662923).[1]

The following diagram illustrates the central role of SARM1 in axon degeneration and the inhibitory action of this compound.

SARM1_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Activation cluster_downstream Downstream Effects Axonal_Injury Axonal Injury / Neurotoxic Stress NMNAT2_depletion NMNAT2 Depletion Axonal_Injury->NMNAT2_depletion NMN_accumulation NMN Accumulation NMNAT2_depletion->NMN_accumulation SARM1_active Active SARM1 (NADase) NMN_accumulation->SARM1_active activates SARM1_inactive Inactive SARM1 SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion catalyzes cADPR_production cADPR Production SARM1_active->cADPR_production catalyzes Metabolic_Crisis Metabolic Crisis NAD_depletion->Metabolic_Crisis Axon_Degeneration Axon Degeneration Metabolic_Crisis->Axon_Degeneration This compound This compound This compound->SARM1_active inhibits activation

Caption: SARM1 Signaling Pathway and Inhibition by this compound.

Quantitative Bioactivity Data

The inhibitory potency of this compound against SARM1 has been quantified in cellular assays.

Table 2: In Vitro Bioactivity of this compound

Assay SystemParameterValueReference
SARM1-dN-expression cellsIC₅₀4 µM[1]

Experimental Protocols

SARM1 Inhibition Assay (Conceptual Protocol)

This protocol describes a conceptual framework for assessing the inhibitory activity of this compound on SARM1, based on common methodologies in the field. Specific cell lines and reagents may be substituted.

Objective: To determine the IC₅₀ of this compound for SARM1 activation in a cellular context.

Materials:

  • HEK293T cells expressing an inducible SARM1 construct.

  • This compound stock solution (in DMSO).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Inducing agent (e.g., Doxycycline).

  • NAD+/NADH quantification kit.

  • 96-well cell culture plates.

  • Plate reader capable of measuring absorbance or fluorescence for the NAD+ assay.

Methodology:

  • Cell Seeding: Seed the SARM1-expressing HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (no inhibitor). Incubate for 1-2 hours.

  • SARM1 Induction: Add the inducing agent (e.g., Doxycycline at 1 µg/mL) to all wells except for the negative control wells to induce SARM1 expression and activation.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-8 hours) to allow for SARM1-mediated NAD+ depletion.

  • NAD+ Quantification: Lyse the cells and measure the intracellular NAD+ levels using a commercial NAD+/NADH quantification kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the NAD+ levels to the vehicle control. Plot the percentage of NAD+ remaining against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

SARM1_Inhibition_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed SARM1-expressing cells C Pre-incubate cells with compound A->C B Prepare this compound dilutions B->C D Induce SARM1 expression C->D E Incubate for NAD+ depletion D->E F Lyse cells & Measure NAD+ levels E->F G Calculate IC50 F->G

Caption: Experimental Workflow for SARM1 Inhibition Assay.

Axon Degeneration Assay Using Dorsal Root Ganglion (DRG) Neurons

This protocol outlines a method to assess the neuroprotective effect of this compound on cultured DRG neurons following an axotomy-inducing agent.[4][5]

Objective: To quantify the ability of this compound to protect axons from degeneration.

Materials:

  • Primary DRG neurons isolated from embryonic mice.

  • Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

  • This compound stock solution (in DMSO).

  • Axotomy-inducing agent (e.g., Vincristine).

  • Microfluidic chambers or compartmentalized culture dishes.

  • Immunostaining reagents: primary antibody against βIII-tubulin, fluorescently labeled secondary antibody.

  • Fluorescence microscope with image analysis software.

Methodology:

  • DRG Neuron Culture: Isolate DRGs from E13.5 mouse embryos and culture them in compartmentalized dishes, allowing axons to grow into a separate chamber from the cell bodies.

  • Compound Treatment: Once a dense network of axons has formed in the axonal chamber (typically after 7-10 days in vitro), treat the axons with different concentrations of this compound for 24 hours.

  • Induction of Axon Degeneration: Add an axotomy-inducing agent such as vincristine (e.g., 100 nM) to the axonal compartment.

  • Incubation: Incubate for 24-48 hours to allow for axon degeneration to occur in the control group.

  • Immunostaining: Fix the neurons with 4% paraformaldehyde, permeabilize with Triton X-100, and immunostain for βIII-tubulin to visualize the axons.

  • Imaging and Quantification: Acquire images of the axons using a fluorescence microscope. Quantify the extent of axon degeneration by measuring the fragmentation index (the ratio of the area of fragmented axons to the total axon area) using image analysis software like ImageJ.

  • Data Analysis: Compare the fragmentation index across different treatment groups to determine the protective effect of this compound.

Conclusion

This compound is a valuable research tool for investigating the molecular mechanisms of axon degeneration. Its specific action as a SARM1 inhibitor provides a powerful means to probe the SARM1 signaling pathway and to explore potential therapeutic strategies for a range of neurodegenerative disorders. The experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their studies. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties for potential clinical translation.

References

Dehydronitrosonisoldipine mechanism of action speculation

Unraveling the Profile of a Nisoldipine Metabolite: A Technical Guide to Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals.

Disclaimer: Extensive literature searches for direct pharmacological data on Dehydronitrosonisoldipine have yielded limited specific information. This document provides a comprehensive overview of its parent compound, nisoldipine (B1678946), with a focus on its metabolism and the known characteristics of its derivatives, to serve as a foundational guide in the absence of direct data for this compound.

Introduction

Pharmacological Profile of the Parent Compound: Nisoldipine

Nisoldipine exerts its therapeutic effects by selectively inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[2][3] This inhibition leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[3]

Mechanism of Action

Nisoldipine binds to the alpha-1 subunit of the L-type calcium channel, stabilizing it in an inactive conformation. This prevents the transmembrane influx of calcium that is essential for the contractile process of smooth muscle. The result is a relaxation of the arterial smooth muscle, leading to vasodilation.

Nisoldipine_Mechanism_of_Action Extracellular_Ca Extracellular Ca2+ Ca_channel Ca_channel Extracellular_Ca->Ca_channel Ca2+ Influx Intracellular_Ca Intracellular Ca2+ Contraction Contraction Intracellular_Ca->Contraction Stimulates Ca_channel->Intracellular_Ca Vasodilation Vasodilation Ca_channel->Vasodilation Leads to Nisoldipine Nisoldipine Nisoldipine->Ca_channel Inhibits

Pharmacokinetics of Nisoldipine

Nisoldipine undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[4][5] It is highly protein-bound and is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][5]

Pharmacokinetic ParameterValueReference
Absolute Bioavailability ~5%[4][5]
Protein Binding >99%[4]
Time to Peak Plasma Concentration (Tmax) 9.2 ± 5.1 hours[6]
Elimination Half-life (t1/2) 7-12 hours[5]
Metabolism Extensively by CYP3A4 in the liver and gut wall[1][5]
Excretion 60-80% in urine as metabolites[5][6]

Metabolism of Nisoldipine and Formation of this compound

Nisoldipine is extensively metabolized into several metabolites, with five major ones identified in urine.[5][6] The primary metabolic pathway is the hydroxylation of the isobutyl ester.[5][6] One of the known human metabolites of nisoldipine is Dehydro Nisoldipine, which is understood to be this compound.[1]

While specific details are scarce, it is reported that a hydroxylated derivative of the side chain is the only active metabolite, exhibiting about 10% of the pharmacological activity of the parent compound.[5][6] This metabolite is present in plasma at concentrations approximately equal to nisoldipine.[5][6]

Nisoldipine_Metabolism Nisoldipine Nisoldipine Metabolism Metabolism (CYP3A4) Nisoldipine->Metabolism This compound This compound (Dehydro Nisoldipine) Metabolism->this compound Other_Metabolites Other Metabolites Metabolism->Other_Metabolites Excretion Urinary Excretion This compound->Excretion Other_Metabolites->Excretion

Potential Pharmacological Effects of this compound

Given that a hydroxylated metabolite of nisoldipine possesses about 10% of the parent compound's activity, it is plausible that this compound could contribute to the overall antihypertensive effect of nisoldipine. However, without direct experimental data, its specific affinity for the L-type calcium channel, its potency, and its pharmacokinetic profile remain to be elucidated.

Experimental Protocols for Characterization

To fully characterize the pharmacological effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following outlines a general workflow for such an investigation.

Experimental_Workflow Synthesis Synthesis Binding_Assay Binding_Assay Synthesis->Binding_Assay Functional_Assay Functional_Assay Binding_Assay->Functional_Assay Metabolic_Stability Metabolic_Stability Functional_Assay->Metabolic_Stability PK_Studies PK_Studies Metabolic_Stability->PK_Studies PD_Studies PD_Studies PK_Studies->PD_Studies Tox_Studies Tox_Studies PD_Studies->Tox_Studies

Methodologies
  • Synthesis and Purification: Chemical synthesis of this compound would be the first step, followed by purification using techniques like high-performance liquid chromatography (HPLC) to ensure a high degree of purity for subsequent assays.

  • Receptor Binding Assays: Radioligand binding assays using cell membranes expressing L-type calcium channels would be employed to determine the binding affinity (Ki) of this compound for the channel.

  • In Vitro Functional Assays: Isolated vascular rings (e.g., from rat aorta) pre-contracted with an agent like potassium chloride would be used to assess the vasodilatory potency (IC50) of the compound.

  • Metabolic Stability Assays: Incubation of this compound with liver microsomes or hepatocytes would provide data on its metabolic stability and identify any further metabolites.

  • Pharmacokinetic Studies: Following administration to animal models (e.g., rats or dogs), blood samples would be collected at various time points to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Studies: The effect of this compound on blood pressure would be evaluated in hypertensive animal models, such as spontaneously hypertensive rats (SHR).

  • Toxicology Studies: Preliminary toxicology studies in animals would be conducted to assess the safety profile of the compound.

Conclusion

While this compound is a known metabolite of nisoldipine, a comprehensive understanding of its specific pharmacological effects is currently lacking in publicly available scientific literature. Based on the limited information that an active metabolite of nisoldipine possesses about 10% of the parent drug's activity, this compound may contribute to the overall therapeutic effect of nisoldipine. Further detailed experimental investigation is required to fully elucidate its pharmacological and pharmacokinetic profile, which would be invaluable for a complete understanding of nisoldipine's clinical pharmacology and for the broader field of drug metabolism and safety assessment.

References

Dehydronitrosonisoldipine: A Technical Guide to its Identity as a Nisoldipine Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dehydronitrosonisoldipine, a key derivative of the calcium channel blocker nisoldipine (B1678946). While often considered in the context of nisoldipine's degradation, its distinct chemical identity and biological activities warrant specific attention. This document elucidates the formation of this compound, primarily through photodegradation, and contrasts this with the established metabolic pathways of nisoldipine. Detailed analytical methodologies for its detection and quantification are presented, alongside its recently identified role as a potent SARM1 inhibitor. This guide aims to serve as a critical resource for researchers in pharmacology, drug metabolism, and analytical chemistry, providing a consolidated source of technical information on this compound.

Introduction

Nisoldipine is a widely prescribed dihydropyridine (B1217469) calcium channel blocker for the treatment of hypertension and angina pectoris.[1][2] Like other dihydropyridines, nisoldipine is susceptible to degradation, particularly when exposed to light. This process leads to the formation of several derivatives, with this compound, also known as the nitrosophenylpyridine analog of nisoldipine, being a prominent product.[3][4] Understanding the formation, quantification, and biological significance of this derivative is crucial for ensuring the quality, stability, and safety of nisoldipine-containing pharmaceutical products. Furthermore, recent discoveries of its independent pharmacological activities, such as the inhibition of Sterile Alpha and TIR Motif-containing 1 (SARM1), have opened new avenues for research into its potential therapeutic applications.

Formation of this compound

The primary pathway for the formation of this compound from nisoldipine is through photodegradation.[3] Exposure to daylight, in particular, induces the conversion of the nitro group on the phenyl ring to a nitroso group, along with the aromatization of the dihydropyridine ring to a pyridine (B92270) ring.

Photodegradation Pathway

The photochemical conversion of nisoldipine to this compound is a key degradation pathway that can impact the stability of pharmaceutical formulations.

Nisoldipine Nisoldipine (1,4-Dihydropyridine) This compound This compound (Nitrosophenylpyridine analog) Nisoldipine->this compound Daylight Exposure

Caption: Formation of this compound via Photodegradation.

Kinetics of Photodegradation

Studies have shown that the photodegradation of solid-state nisoldipine to its nitrosophenylpyridine analog follows zero-order kinetics.[3] The rate of degradation can be influenced by factors such as the intensity and wavelength of light, as well as the formulation of the drug product. For instance, nisoldipine as a raw material degrades at a faster rate compared to when it is formulated in tablets.[4]

ConditionFormulationKinetic OrderRate ConstantReference
Daylight ExposureSolid-state raw materialZero-orderNot specified[3]
Daylight ExposureNisoldin tablets (5mg and 10mg)Zero-orderSlower than raw material[4]

Nisoldipine Metabolism: A Comparative Overview

In contrast to the formation of this compound via photodegradation, the in vivo metabolism of nisoldipine proceeds through distinct enzymatic pathways, primarily mediated by the cytochrome P450 system.

Primary Metabolic Pathways

Nisoldipine undergoes extensive first-pass metabolism in the gut wall and liver.[5][6] The major biotransformation pathways involve:

  • Dehydrogenation: Oxidation of the dihydropyridine ring to its pyridine analog.

  • Hydroxylation: Introduction of hydroxyl groups, particularly on the isobutyl ester side chain.

  • Ester Hydrolysis: Cleavage of the ester bonds.

The enzyme primarily responsible for nisoldipine metabolism is CYP3A4 .[5]

Nisoldipine Nisoldipine Metabolites Hydroxylated Metabolites Dehydrogenated Metabolites (e.g., BAY o 3199, BAY r 9425) Nisoldipine->Metabolites CYP3A4

Caption: Primary Metabolic Pathways of Nisoldipine.

It is important to note that the formation of the nitrosophenylpyridine derivative (this compound) is not reported as a significant in vivo metabolic pathway for nisoldipine.[5][6]

Analytical Methodologies

The accurate detection and quantification of this compound, particularly in the presence of the parent drug, nisoldipine, is essential for stability testing and impurity profiling of pharmaceutical products.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nisoldipine and its degradation products.[3]

Experimental Protocol: HPLC for Nisoldipine and this compound

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The specific composition may vary depending on the column and desired separation.

  • Detection: UV detection at a wavelength where both nisoldipine and this compound have significant absorbance (e.g., 238 nm).

  • Quantification: Based on the peak area of the analyte compared to a standard curve of known concentrations.

Spectrophotometric Methods

UV derivative spectrophotometry has also been employed to quantify the nitrosophenylpyridine analog in the presence of nisoldipine.[4] This method enhances the resolution of the spectra of the two compounds, allowing for their simultaneous determination.

Experimental Protocol: UV Derivative Spectrophotometry

  • Instrument: A UV-Vis spectrophotometer capable of recording derivative spectra.

  • Measurement: The amplitudes of the first or second-order derivative spectra at specific wavelengths are used for quantification. For the nitroso analog, measurements can be taken at 285 nm (first derivative) or 291 nm (second derivative).[4]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as ethanol.

cluster_analytical Analytical Workflow cluster_methods Analytical Techniques Sample Pharmaceutical Sample (e.g., tablets, raw material) Extraction Sample Preparation (e.g., dissolution, extraction) Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis Quantification Data Analysis & Quantification Analysis->Quantification HPLC HPLC Analysis->HPLC UV_Spec UV Derivative Spectrophotometry Analysis->UV_Spec

Caption: General Analytical Workflow for this compound.

Pharmacological Activity: SARM1 Inhibition

Recent research has identified this compound as a potent, irreversible, and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1). SARM1 is a key protein involved in the process of programmed axon degeneration.

This discovery highlights a distinct pharmacological profile for this compound, independent of the calcium channel blocking activity of its parent compound, nisoldipine. The inhibition of SARM1 by this compound presents a potential therapeutic strategy for neurodegenerative diseases characterized by axonal damage.

This compound This compound SARM1 SARM1 Protein This compound->SARM1 Inhibits Axon_Degeneration Axon Degeneration SARM1->Axon_Degeneration Promotes

Caption: Signaling Pathway of SARM1 Inhibition.

Conclusion

This compound is a significant derivative of nisoldipine, formed primarily through photodegradation rather than as a major in vivo metabolite. Its presence in pharmaceutical formulations is an important consideration for stability and quality control. The development of robust analytical methods for its detection and quantification is therefore critical. The discovery of its potent SARM1 inhibitory activity opens up new avenues for research into its potential neuroprotective effects, distinguishing its pharmacological profile from that of nisoldipine. This technical guide provides a foundational understanding of this compound for professionals in the pharmaceutical sciences, encouraging further investigation into its properties and potential applications.

References

In Vitro Stability of Dehydronitrosonisoldipine: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental data on the in vitro stability of Dehydronitrosonisoldipine has been found in publicly available scientific literature. This guide is a predictive analysis based on the known chemical properties and stability of structurally related compounds, namely 1,4-dihydropyridines (DHPs) and nitroso compounds. The information presented herein is intended for research and drug development professionals as a starting point for stability investigations.

Introduction

This compound is a derivative of nisoldipine, a calcium channel blocker of the 1,4-dihydropyridine (B1200194) class. The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. This technical guide provides a comprehensive overview of the potential in vitro stability profile of this compound, including probable degradation pathways, hypothetical stability data under various stress conditions, and detailed experimental protocols for its assessment.

Predicted Degradation Pathways

Based on the chemical structure of this compound, which contains both a dihydropyridine (B1217469) ring and a nitroso group, two primary degradation pathways are anticipated:

  • Oxidation of the Dihydropyridine Ring: 1,4-dihydropyridine derivatives are well-known to be susceptible to oxidation, which results in the aromatization of the dihydropyridine ring to form the corresponding pyridine (B92270) derivative.[1][2][3][4] This is often the primary degradation pathway for this class of compounds and can be induced by light (photodegradation) and oxidative conditions.[1][2][5] This transformation typically leads to a loss of pharmacological activity.

  • Reactions involving the Nitroso Group: N-nitroso compounds can exhibit varying stability depending on the pH of the medium.[6][7][8] Under certain conditions, the nitroso group can be subject to reduction or other transformations, leading to different degradation products.

A proposed major degradation pathway for this compound is illustrated below.

This compound This compound Oxidized_Product Pyridine Derivative (Oxidized Product) This compound->Oxidized_Product Oxidation (Light, O2) Nitroso_Degradation_Product Nitroso Group Degradation Product This compound->Nitroso_Degradation_Product pH-dependent reaction

Figure 1: Proposed Degradation Pathways for this compound.

Hypothetical In Vitro Stability Data

The following tables present hypothetical quantitative data on the stability of this compound under various stress conditions. These values are illustrative and based on the typical behavior of dihydropyridine derivatives. Actual stability will need to be determined experimentally.

Table 1: Hypothetical Stability of this compound in Solution at Different pH Values (Stored at 25°C in the dark for 30 days)

pHInitial Concentration (µg/mL)Concentration after 30 days (µg/mL)% Degradation
3.0100928
5.0100955
7.41008812
9.01007525

Table 2: Hypothetical Photostability of this compound in Solution (pH 7.4) under ICH Q1B Conditions

Exposure Time (hours)Concentration (µg/mL)% Degradation
01000
28515
47228
85545
242080

Table 3: Hypothetical Thermal Stability of this compound in the Solid State (Stored at 60°C for 30 days)

Time (days)Initial Purity (%)Purity after storage (%)% Degradation
099.899.80
799.899.50.3
1499.899.10.7
3099.898.51.3

Experimental Protocols

The following are detailed, generalized experimental protocols for assessing the in vitro stability of a compound like this compound.

Stability in Solution at Different pH Values

Objective: To determine the stability of this compound in aqueous solutions at various pH levels.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile (B52724) and water

  • Phosphate, acetate, and borate (B1201080) buffers of various pH values (e.g., pH 3, 5, 7.4, 9)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to obtain a final concentration of approximately 100 µg/mL.

  • Storage: Store the test solutions in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C or 40°C).

  • Sampling and Analysis: At specified time points (e.g., 0, 7, 14, and 30 days), withdraw an aliquot from each test solution.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and the formation of any degradation products.

Photostability Testing

Objective: To evaluate the effect of light on the stability of this compound.

Materials:

  • This compound reference standard

  • Quartz or photostability-transparent sample containers

  • A photostability chamber compliant with ICH Q1B guidelines, capable of providing a controlled light exposure (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Dark control samples wrapped in aluminum foil.

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: Prepare solutions of this compound (e.g., 100 µg/mL in a suitable solvent system) and place them in the transparent containers. Prepare a parallel set of samples to be kept in the dark as controls.

  • Exposure: Place the samples in the photostability chamber and expose them to the specified light conditions.

  • Sampling and Analysis: At appropriate time intervals, withdraw samples from both the light-exposed and dark control groups.

  • Analyze the samples using a validated stability-indicating HPLC method. Compare the results from the exposed samples to those of the dark controls to determine the extent of photodegradation.

Analytical Method: Stability-Indicating HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of dihydropyridine derivatives.[9][10][11]

Hypothetical HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a possible pH modifier like formic acid or a buffer).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength of maximum absorbance for this compound.

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies (acid, base, oxidation, heat, and light) to demonstrate that the method can separate the parent drug from its degradation products.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for conducting in vitro stability studies.

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Prep_Stock Prepare Stock Solution Prep_Test Prepare Test Solutions (Different Conditions) Prep_Stock->Prep_Test pH_Stress pH Stress Prep_Test->pH_Stress Photo_Stress Photostability Prep_Test->Photo_Stress Thermal_Stress Thermal Stress Prep_Test->Thermal_Stress Sampling Sampling at Time Points pH_Stress->Sampling Photo_Stress->Sampling Thermal_Stress->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Stability_Profile Determine Stability Profile Data_Evaluation->Stability_Profile Degradation_Kinetics Calculate Degradation Kinetics Data_Evaluation->Degradation_Kinetics

Figure 2: General Workflow for In Vitro Stability Testing.

Conclusion

While specific experimental data for this compound is not available, this predictive guide, based on the known stability of 1,4-dihydropyridines and nitroso compounds, provides a solid foundation for initiating in vitro stability studies. The primary anticipated degradation pathway is the oxidation of the dihydropyridine ring, particularly under photolytic conditions. The stability of the nitroso group under various pH conditions also warrants investigation. The experimental protocols and analytical methods outlined here offer a robust framework for researchers and drug development professionals to design and execute comprehensive stability assessments for this compound and related compounds. It is imperative that these predictive insights are substantiated with rigorous experimental validation.

References

Dehydronitrosonisoldipine discovery and background

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the discovery and background of dehydronitrosonisoldipine, a potent inhibitor of Sterile Alpha and Toll/Interleukin Receptor (TIR) motif-containing 1 (SARM1), is detailed below. This document is intended for researchers, scientists, and professionals in drug development.

Introduction and Background

This compound has emerged as a significant molecule in the study of neurodegenerative processes. It was identified as a potent, irreversible, and cell-permeant inhibitor of SARM1, a key protein involved in the initiation of axon degeneration. The discovery of this compound was a result of a high-throughput screening for inhibitors of SARM1, where it was identified as a derivative of the calcium channel blocker nisoldipine[1].

SARM1 is a central executioner of programmed axon death, a pathway implicated in a variety of neurodegenerative disorders. The activation of SARM1's intrinsic NADase activity leads to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and the production of cyclic ADP-ribose (cADPR), ultimately triggering axonal breakdown[2][3]. This compound's unique mechanism of action, involving the covalent modification of a specific cysteine residue in the SARM1 protein, offers a promising avenue for therapeutic intervention in diseases characterized by axonal loss.

Discovery of this compound as a SARM1 Inhibitor

The discovery of this compound as a SARM1 inhibitor was a serendipitous finding from a high-throughput screen of an approved drug library. Initially, the calcium channel blocker nisoldipine (B1678946) was identified as a potential "hit". However, further investigation revealed that the inhibitory activity was attributable to a derivative present in the nisoldipine sample, which was identified as this compound[1].

This discovery highlighted the importance of sample purity in high-throughput screening and led to the characterization of a novel, potent SARM1 inhibitor. The identification of this compound as the active compound spurred further research into its mechanism of action and its potential as a neuroprotective agent.

Mechanism of Action

This compound acts as an irreversible, allosteric inhibitor of SARM1. Its mechanism is highly specific and involves the covalent modification of Cysteine 311 (Cys311) located in the ARM (armadillo repeat) domain of the SARM1 protein[1]. The ARM domain is an auto-regulatory domain, and the covalent modification by this compound stabilizes SARM1 in its inactive, auto-inhibited conformation[1].

By locking SARM1 in this inhibited state, this compound prevents its activation in response to axonal injury or neurotoxic stimuli. Consequently, it blocks the downstream events of SARM1 signaling, namely the depletion of NAD+ and the production of cADPR, which are critical for the execution of the axon degeneration program[2][3]. It is important to note that this compound does not inhibit the NADase activity of SARM1 that has already been activated; its action is prophylactic by preventing the initial activation[2].

Signaling Pathway of SARM1-Mediated Axon Degeneration and Inhibition by this compound

SARM1_Pathway cluster_upstream Upstream Triggers cluster_sarm1 SARM1 Regulation cluster_downstream Downstream Effects Axonal Injury Axonal Injury SARM1 (Inactive) SARM1 (Inactive) Axonal Injury->SARM1 (Inactive) activate Vincristine Vincristine Vincristine->SARM1 (Inactive) activate SARM1 (Active) SARM1 (Active) SARM1 (Inactive)->SARM1 (Active) Conformational Change NAD_depletion NAD+ Depletion SARM1 (Active)->NAD_depletion cADPR_production cADPR Production SARM1 (Active)->cADPR_production dHNN This compound dHNN->SARM1 (Inactive) Covalent modification of Cys311 Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration cADPR_production->Axon_Degeneration

SARM1 signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound against SARM1 has been quantified in cellular assays.

CompoundAssay SystemIC50Reference
This compoundSARM1-dN-expression cells4 µM[2]

Experimental Protocols

The following section details the methodologies for key experiments involved in the characterization of this compound as a SARM1 inhibitor.

High-Throughput Screening for SARM1 Inhibitors

A high-throughput screen was employed to identify inhibitors of SARM1 from a library of approved drugs.

  • Assay Principle: The assay utilizes a permeant fluorescent probe, PC6, which becomes fluorescent upon cleavage by the NADase activity of SARM1[2].

  • Procedure:

    • NMN-activated SARM1 is incubated with individual compounds from the drug library in a 384-well plate format.

    • The fluorescent probe PC6 and NAD+ are added to the wells.

    • The fluorescence intensity is measured over time using a plate reader.

    • A decrease in the rate of fluorescence increase compared to a control (DMSO) indicates inhibition of SARM1 activity.

  • Hit Validation: Initial hits are validated using an orthogonal HPLC-based assay that directly measures the consumption of NAD+[2].

In Vitro SARM1 NADase Activity Assay

This assay is used to confirm the inhibitory effect of compounds on the enzymatic activity of purified SARM1.

  • Reagents: Purified human SARM1 protein, Nicotinamide Mononucleotide (NMN) for activation, NAD+, and the test compound (this compound).

  • Procedure:

    • Purified SARM1 is pre-incubated with NMN to induce activation.

    • The test compound at various concentrations is added to the activated SARM1.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The reaction is monitored by either:

      • Mass Spectrometry: Measuring the levels of NAD+ and its cleavage product, ADP-ribose (ADPR), over time.

      • Fluorescent Probes: Using probes like PC6 as described above.

  • Data Analysis: IC50 values are calculated by plotting the percentage of SARM1 inhibition against the logarithm of the inhibitor concentration.

Vincristine-Induced Axon Degeneration Assay in DRG Neurons

This cellular assay assesses the neuroprotective effect of this compound against chemotherapy-induced axon degeneration.

  • Cell Culture: Primary Dorsal Root Ganglion (DRG) neurons are isolated from rodents and cultured in compartmentalized chambers, allowing for the specific treatment of axons.

  • Procedure:

    • DRG neurons are cultured until they develop extensive axonal networks.

    • The axonal compartment is pre-treated with this compound or a vehicle control for a specified period.

    • Vincristine, a chemotherapeutic agent known to induce axon degeneration via SARM1, is added to the axonal compartment[4][5][6].

    • Axon morphology is monitored over time (e.g., 24-72 hours) using phase-contrast or fluorescence microscopy.

  • Quantification: Axon degeneration is quantified by calculating a "degeneration index," which is the ratio of the area of fragmented axons to the total axon area, often measured using software like ImageJ[7].

Cellular cADPR Measurement

This assay measures the levels of the SARM1-downstream product, cADPR, in cells.

  • Principle: A highly sensitive enzymatic cycling assay is used to measure cADPR levels. The assay involves the reverse reaction of ADP-ribosyl cyclase, which converts cADPR to NAD+ in the presence of high nicotinamide concentrations. The resulting NAD+ is then amplified through a cycling reaction involving alcohol dehydrogenase and diaphorase, which generates a fluorescent product (resorufin)[8][9].

  • Procedure:

    • Cells (e.g., DRG neurons) are treated with the stimulus (e.g., vincristine) in the presence or absence of this compound.

    • Cellular metabolites are extracted.

    • The extracted metabolites are subjected to the enzymatic cycling assay.

    • The fluorescence of resorufin (B1680543) is measured, which is proportional to the initial amount of cADPR.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_discovery Discovery cluster_characterization Characterization cluster_mechanism Mechanism Details HTS High-Throughput Screen (PC6 Fluorescent Assay) Hit_Validation Hit Validation (HPLC-based NAD+ Assay) HTS->Hit_Validation Identify_Active_Compound Identify this compound from Nisoldipine Sample Hit_Validation->Identify_Active_Compound In_Vitro_Assay In Vitro SARM1 NADase Assay Identify_Active_Compound->In_Vitro_Assay Cellular_Assay Vincristine-Induced Axon Degeneration Assay Identify_Active_Compound->Cellular_Assay Mechanism_Study Mechanism of Action Studies In_Vitro_Assay->Mechanism_Study Cellular_Assay->Mechanism_Study Mass_Spec Mass Spectrometry & Cryo-EM for Covalent Modification Mechanism_Study->Mass_Spec Mutagenesis Site-Directed Mutagenesis (C311A/S) Mechanism_Study->Mutagenesis cADPR_Assay Cellular cADPR Measurement Mechanism_Study->cADPR_Assay

Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant advancement in the quest for therapeutic agents to combat neurodegenerative diseases. Its discovery as a potent and specific SARM1 inhibitor, coupled with a well-defined mechanism of action, provides a solid foundation for further preclinical and clinical development. The experimental protocols outlined in this guide serve as a reference for the continued investigation of this compound and the development of other SARM1-targeted therapies. The unique allosteric and covalent inhibitory mechanism of this compound may offer advantages in terms of specificity and duration of action, making it a compelling candidate for the treatment of a range of neurological disorders characterized by axonal degeneration.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of Dehydronitrosonisoldipine, a derivative of nisoldipine (B1678946) and a potent, irreversible, and cell-permeant SARM1 inhibitor.[1] The following protocols are designed to offer robust and reliable frameworks for the analysis of this compound in various matrices, which is crucial for preclinical and clinical development, as well as for quality control purposes.

Overview of Analytical Techniques

The detection of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Diode Array Detector (DAD) or Ultraviolet (UV) detector, offers a reliable method for routine analysis and stability studies. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that can be expected from the described analytical methods. These values are representative and may vary based on instrumentation and specific experimental conditions.

ParameterHPLC-UV/DADLC-MS/MS
Limit of Detection (LOD) 1.5 - 5 ng/mL0.02 - 0.5 ng/mL
Limit of Quantitation (LOQ) 5 - 15 ng/mL0.1 - 1.5 ng/mL
Linearity Range 10 - 500 ng/mL (r² > 0.999)0.1 - 200 ng/mL (r² > 0.999)
Accuracy (% Recovery) 95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%

Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Formulation) extraction Extraction (LLE or SPE) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC Separation (Reversed-Phase C18) filtration->hplc detection Detection (UV/DAD or MS/MS) hplc->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Caption: General experimental workflow for this compound analysis.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD) Method

This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms. It can be adapted as a stability-indicating method with forced degradation studies.[2][3][4]

4.1.1. Chromatographic Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (B52724) and 0.02M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm (or determined by UV scan of a standard solution)

4.1.2. Standard Solution Preparation

  • Prepare a stock solution of this compound (100 µg/mL) by dissolving an accurately weighed amount in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare working standards in the desired concentration range (e.g., 10, 25, 50, 100, 250, 500 ng/mL).

4.1.3. Sample Preparation (from a solid dosage form)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable diluent (e.g., acetonitrile/water mixture), sonicate for 15-20 minutes to ensure complete dissolution, and then dilute to volume.

  • Centrifuge a portion of the solution to separate any excipients.

  • Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.[3][5]

4.1.4. Method Validation

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the quantification of this compound in biological matrices such as plasma or serum.[6][7]

4.2.1. Sample Preparation (Liquid-Liquid Extraction from Plasma)

  • To 200 µL of plasma sample in a microcentrifuge tube, add an internal standard.

  • Add a basifying agent like 0.1M NaOH.

  • Add an extraction solvent mixture (e.g., ethyl acetate/hexane, 80:20 v/v) and vortex for 1-2 minutes.[7]

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

4.2.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound and the internal standard need to be determined by infusion of standard solutions.

Signaling Pathway Visualization

This compound is an inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[1] The following diagram illustrates its mechanism of action in preventing axon degeneration.

SARM1 Inhibition Pathway cluster_upstream Axonal Injury cluster_sarm1 SARM1 Activation cluster_downstream Degeneration Cascade injury Axonal Injury nad_depletion NMNAT2 Depletion injury->nad_depletion nmn_accumulation NMN Accumulation nad_depletion->nmn_accumulation sarm1_activation SARM1 Activation nmn_accumulation->sarm1_activation nad_hydrolysis NAD+ Hydrolysis sarm1_activation->nad_hydrolysis axd Axon Degeneration nad_hydrolysis->axd This compound This compound This compound->inhibition

Caption: Inhibition of SARM1-mediated axon degeneration by this compound.

References

Application Note: Mass Spectrometry Analysis of Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of Dehydronitrosonisoldipine, a potential metabolite of the calcium channel blocker Nisoldipine. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. The fragmentation patterns of this compound are discussed, providing a basis for its structural elucidation and sensitive detection in biological matrices. This methodology is intended for researchers, scientists, and professionals in drug metabolism and pharmacokinetic studies.

Introduction

Nisoldipine is a dihydropyridine (B1217469) calcium channel blocker widely used in the treatment of hypertension.[1] Like many pharmaceuticals, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolism leads to the formation of several metabolites. This compound is a putative metabolite of Nisoldipine, characterized by the dehydrogenation of the dihydropyridine ring and the presence of a nitroso group. Understanding the metabolic fate of drugs like Nisoldipine is crucial for comprehending their efficacy and safety profiles.

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the detection and characterization of drug metabolites.[2] This application note provides a detailed protocol for the analysis of this compound using LC-MS/MS, including sample preparation, instrument parameters, and expected fragmentation pathways.

Experimental Protocols

The following protocols are based on established methods for the analysis of Nisoldipine and its metabolites and have been adapted for this compound.[3][4]

2.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 50 µL of an internal standard solution (e.g., Nitrendipine, 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl tert-butyl ether and hexane).

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 1 minute.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

  • Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30% to 90% B

    • 5.0-6.0 min: 90% B

    • 6.0-6.1 min: 90% to 30% B

    • 6.1-8.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

2.3. Mass Spectrometry Conditions

  • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for characterization.

Data Presentation

The following table summarizes the hypothetical quantitative data for the mass spectrometric analysis of this compound. The m/z values are predicted based on the structure of Nisoldipine and its known metabolites.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Retention Time (min)
This compound386.15339.13295.14~ 4.2
Nisoldipine (Reference)389.17315.15298.12~ 4.8
Nitrendipine (IS)361.13315.11284.09~ 4.5

Visualization

4.1. Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection MS/MS Detection Ionization->Detection Quantification Quantification Detection->Quantification Characterization Structural Characterization Detection->Characterization

Caption: Experimental workflow for LC-MS/MS analysis.

4.2. Proposed Fragmentation Pathway of this compound

G Parent This compound [M+H]⁺ m/z 386.15 Fragment1 [M+H - NO - H₂O]⁺ m/z 339.13 Parent->Fragment1 - NO, -H₂O Fragment2 [M+H - C₄H₉O]⁺ m/z 295.14 Parent->Fragment2 - Isobutoxycarbonyl

Caption: Proposed fragmentation pathway.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the analysis of this compound. The sample preparation using liquid-liquid extraction offers good recovery and minimizes matrix effects. The chromatographic conditions ensure adequate separation from the parent drug, Nisoldipine, and other potential metabolites.

The mass spectrometric detection in positive ESI mode shows a protonated molecular ion [M+H]⁺ at a hypothetical m/z of 386.15 for this compound. The proposed fragmentation pathway suggests two major product ions. The first, at m/z 339.13, likely results from the neutral loss of a nitroso group (NO) and a water molecule (H₂O). The second major fragment, at m/z 295.14, is proposed to be formed through the loss of the isobutoxycarbonyl side chain. These transitions can be utilized for developing a highly specific Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of this compound. The described methodology, including sample preparation, LC-MS/MS conditions, and proposed fragmentation pathways, serves as a valuable resource for researchers involved in drug metabolism studies, pharmacokinetics, and toxicological screening. The method is sensitive, robust, and can be readily implemented in a modern analytical laboratory.

References

Application Notes and Protocols for Cell-based Assays of Dehydronitrosonisoldipine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of Dehydronitrosonisoldipine. Based on its structural name, this compound is hypothesized to possess dual activity as a calcium channel blocker, inherited from its parent compound nisoldipine, and as a nitric oxide (NO) donor, conferred by the nitroso group. The following assays are designed to investigate these potential mechanisms of action and their downstream cellular effects.

Cell Viability Assay: MTT/MTS Assay

This assay determines the effect of this compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method that measures the metabolic activity of cells.[1][2][3][4] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan (B1609692) product, and the amount of formazan is proportional to the number of living cells.[1][4]

Experimental Protocol
  • Cell Seeding: Seed cells (e.g., vascular smooth muscle cells or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, typically <0.5%) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C in a humidified chamber.

    • For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.[4]

  • Data Acquisition: Measure the absorbance at 570 nm for the MTT assay or 490 nm for the MTS assay using a microplate reader.

Data Presentation
Concentration (µM)Absorbance (OD)% Viability
Vehicle Control1.25 ± 0.08100
0.11.22 ± 0.0797.6
11.15 ± 0.0992.0
100.98 ± 0.0678.4
500.65 ± 0.0552.0
1000.30 ± 0.0424.0

Experimental Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed Cells in 96-well plate compound_prep Prepare this compound dilutions treatment Treat cells with compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation add_mts Add MTS/MTT reagent incubation->add_mts incubation_assay Incubate for 1-4h add_mts->incubation_assay read_plate Measure Absorbance incubation_assay->read_plate data_analysis Calculate % Viability read_plate->data_analysis

Workflow for the cell viability assay.

Intracellular Calcium Flux Assay

This assay measures the ability of this compound to block L-type calcium channels and inhibit the influx of intracellular calcium.[5][6][7][8][9][10] The assay uses a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, to monitor changes in intracellular calcium concentration.[11][12][13][14]

Experimental Protocol
  • Cell Seeding: Seed cells expressing L-type calcium channels (e.g., vascular smooth muscle cells, HEK293 cells stably expressing Cav1.2) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating for 30-60 minutes at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or a known L-type calcium channel blocker (e.g., nisoldipine) as a positive control. Incubate for 15-30 minutes.

  • Stimulation and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injector. Measure the baseline fluorescence, then inject a depolarizing stimulus (e.g., high potassium chloride solution) to open the voltage-gated calcium channels. Continue to measure the fluorescence intensity to record the calcium influx.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound on calcium influx.

Data Presentation
CompoundConcentration (µM)Peak Fluorescence (RFU)% Inhibition of Calcium Influx
Vehicle Control-5500 ± 3500
Nisoldipine11800 ± 20067.3
This compound0.15200 ± 3005.5
This compound13500 ± 25036.4
This compound102100 ± 18061.8

Signaling Pathway

Calcium_Signaling cluster_membrane Cell Membrane extracellular Extracellular Ca²⁺ ca_channel L-type Ca²⁺ Channel extracellular->ca_channel Influx intracellular Intracellular Ca²⁺ Increase ca_channel->intracellular dehydro This compound dehydro->ca_channel Blocks response Cellular Response (e.g., Contraction) intracellular->response

Inhibition of calcium influx by this compound.

Nitric Oxide (NO) Detection Assay (Griess Assay)

This assay determines if this compound acts as a nitric oxide donor by measuring the accumulation of nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture medium.[15][16][17] The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.[15][16]

Experimental Protocol
  • Cell Culture and Treatment: Culture cells (e.g., endothelial cells or vascular smooth muscle cells) in a 24-well plate. Treat the cells with various concentrations of this compound. Include a known NO donor (e.g., sodium nitroprusside) as a positive control.

  • Sample Collection: After the desired incubation time (e.g., 1, 4, or 24 hours), collect the cell culture supernatant.

  • Griess Reaction:

    • In a 96-well plate, add 50 µL of the collected supernatant to each well.

    • Prepare a standard curve using known concentrations of sodium nitrite.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (Griess Reagent II) to each well and incubate for 5-10 minutes at room temperature, protected from light.[16][18]

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve.

Data Presentation
TreatmentConcentration (µM)Nitrite Concentration (µM)
Vehicle Control-1.2 ± 0.3
Sodium Nitroprusside10015.8 ± 1.5
This compound12.5 ± 0.4
This compound108.9 ± 0.9
This compound10025.4 ± 2.1

Experimental Workflow

Griess_Assay_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_reaction Griess Reaction cluster_readout Readout cell_culture Culture cells in 24-well plate compound_treatment Treat with this compound cell_culture->compound_treatment collect_supernatant Collect culture supernatant compound_treatment->collect_supernatant add_griess1 Add Griess Reagent I collect_supernatant->add_griess1 add_griess2 Add Griess Reagent II add_griess1->add_griess2 read_absorbance Measure Absorbance at 540 nm add_griess2->read_absorbance calculate_concentration Calculate Nitrite Concentration read_absorbance->calculate_concentration

Workflow for the Griess assay for nitric oxide detection.

Cyclic GMP (cGMP) Assay

This assay measures the intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger in the NO signaling pathway.[19][20] An increase in cGMP levels would indicate that the NO released from this compound is biologically active and stimulates soluble guanylate cyclase (sGC).[21]

Experimental Protocol
  • Cell Culture and Treatment: Culture cells (e.g., vascular smooth muscle cells) in a multi-well plate. Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes to prevent cGMP degradation.

  • Compound Stimulation: Treat the cells with various concentrations of this compound or an sGC activator (e.g., sodium nitroprusside) for a short period (e.g., 10-30 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells with the lysis buffer provided in a commercial cGMP assay kit.

  • cGMP Measurement: Perform a competitive enzyme immunoassay (EIA) or a similar detection method according to the manufacturer's instructions.

  • Data Analysis: Quantify the cGMP concentration in the cell lysates using a standard curve.

Data Presentation
TreatmentConcentration (µM)cGMP Concentration (pmol/mg protein)
Vehicle Control-5.2 ± 0.8
Sodium Nitroprusside10085.6 ± 9.2
This compound112.4 ± 1.5
This compound1045.8 ± 5.1
This compound100120.3 ± 11.7

Signaling Pathway

cGMP_Signaling_Pathway dehydro This compound no Nitric Oxide (NO) dehydro->no Releases sgc Soluble Guanylate Cyclase (sGC) no->sgc Activates gtp GTP cgmp cGMP gtp->cgmp Converts sGC pkg Protein Kinase G (PKG) cgmp->pkg Activates vasodilation Vasodilation pkg->vasodilation Leads to

NO/cGMP signaling pathway activated by this compound.

In Vitro Vasodilation Assay

This assay directly measures the functional effect of this compound on the relaxation of pre-constricted blood vessels, providing a physiologically relevant readout of its potential vasodilatory activity.[22][23][24]

Experimental Protocol
  • Tissue Preparation: Isolate segments of small resistance arteries from an appropriate animal model (e.g., rat mesenteric arteries) and mount them in a wire myograph system.

  • Viability Check: Assess the viability of the arterial segments by challenging them with a high potassium solution.

  • Pre-constriction: Constrict the arteries with a vasoconstrictor agent such as phenylephrine (B352888) or U46619 to achieve a stable submaximal contraction.

  • Compound Addition: Add cumulative concentrations of this compound to the myograph chamber and record the changes in vessel tension. Include acetylcholine (B1216132) (endothelium-dependent vasodilation) and sodium nitroprusside (endothelium-independent vasodilation) as positive controls.

  • Data Analysis: Express the relaxation as a percentage of the pre-constriction tension and plot concentration-response curves to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Data Presentation
CompoundEC₅₀ (µM)Eₘₐₓ (% Relaxation)
Acetylcholine0.1595 ± 5
Sodium Nitroprusside0.0898 ± 3
This compound1.285 ± 7

Apoptosis Assay: Caspase-3/7 Activation

If significant cytotoxicity is observed in the cell viability assay, this assay can help determine if the cell death is mediated by apoptosis. It measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[25][26][27][28]

Experimental Protocol
  • Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.

  • Assay Procedure: Use a commercially available caspase-3/7 activity assay kit (e.g., a luminogenic or fluorogenic substrate-based assay). After the treatment period, add the caspase-3/7 reagent, which contains a proluminescent or profluorescent substrate for caspase-3/7, to the wells.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).

  • Data Acquisition: Measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.

  • Data Analysis: Normalize the data to the vehicle control and express it as fold-change in caspase-3/7 activity.

Data Presentation
TreatmentConcentration (µM)Caspase-3/7 Activity (Fold Change)
Vehicle Control-1.0
Staurosporine18.5 ± 0.9
This compound101.2 ± 0.2
This compound503.1 ± 0.4
This compound1006.8 ± 0.7

Signaling Pathway

Apoptosis_Pathway dehydro This compound (High Concentration) stress Cellular Stress dehydro->stress initiator_caspases Initiator Caspases (e.g., Caspase-9) stress->initiator_caspases Activates executioner_caspases Executioner Caspases (Caspase-3/7) initiator_caspases->executioner_caspases Activates substrate_cleavage Substrate Cleavage executioner_caspases->substrate_cleavage Leads to apoptosis Apoptosis substrate_cleavage->apoptosis

Simplified apoptotic pathway involving caspase activation.

References

Application Notes and Protocols for Dehydronitrosonisoldipine in the Study of SARM1 Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydronitrosonisoldipine is a derivative of the dihydropyridine (B1217469) calcium channel blocker, Nisoldipine. While its parent compound is known for its effects on L-type calcium channels, this compound has emerged as a potent, irreversible, and cell-permeant inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor (TIR) motif-containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration, also known as Wallerian degeneration. Its activation leads to the depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cellular metabolite, precipitating a cascade of events that result in axonal destruction. This makes SARM1 a compelling therapeutic target for a variety of neurodegenerative disorders. This compound serves as a valuable research tool for investigating the role of SARM1 in these pathological processes. These application notes provide detailed information and protocols for the use of this compound in studying SARM1 modulation.

Mechanism of Action

This compound primarily functions by inhibiting the activation of SARM1, rather than directly targeting its enzymatic (NADase) activity. It has been shown to covalently modify cysteine residues on the SARM1 protein. This covalent modification prevents the conformational changes required for SARM1 activation, thereby preserving intracellular NAD+ levels and protecting axons from degeneration.

Quantitative Data

The inhibitory potency of this compound against SARM1 has been quantified and is summarized in the table below.

CompoundTargetAssay SystemIC50Reference
This compoundSARM1SARM1-dN-expression cells4 µM[1]

Signaling Pathway

The SARM1 signaling pathway is a critical component of the axon degeneration process. Following axonal injury or in certain disease states, the levels of nicotinamide mononucleotide (NMN) rise, which acts as an activator of SARM1. Activated SARM1 then depletes NAD+, leading to energy failure and subsequent axon fragmentation.

SARM1_Pathway cluster_upstream Upstream Triggers cluster_activation SARM1 Activation cluster_downstream Downstream Effects Axonal Injury Axonal Injury NMN NMN Axonal Injury->NMN increases Neurotoxic Insult Neurotoxic Insult Neurotoxic Insult->NMN increases Mitochondrial Dysfunction Mitochondrial Dysfunction Mitochondrial Dysfunction->NMN increases SARM1_inactive Inactive SARM1 NMN->SARM1_inactive activates SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion catalyzes Energy_failure Energy Failure NAD_depletion->Energy_failure Axon_degeneration Axon Degeneration Energy_failure->Axon_degeneration This compound This compound This compound->SARM1_inactive inhibits activation

SARM1 signaling pathway in axon degeneration.

Experimental Protocols

Protocol 1: In Vitro SARM1 NADase Inhibition Assay (Fluorogenic)

This protocol describes a biochemical assay to measure the NADase activity of recombinant SARM1 and to determine the inhibitory effect of this compound. The assay is based on the hydrolysis of a non-fluorescent NAD+ analog, ε-NAD (N6-etheno-NAD), to a fluorescent product, ε-ADPR (etheno-ADP-ribose).

Materials:

  • Recombinant human SARM1 protein

  • This compound

  • ε-NAD (N6-etheno-NAD)

  • SARM1 assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • DMSO

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader (Excitation: 300 nm, Emission: 410 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of the compound in DMSO to achieve a range of desired concentrations.

  • Reaction Mixture Preparation:

    • Prepare a master mix of SARM1 assay buffer and recombinant SARM1 protein to a final concentration of 2x the desired assay concentration.

    • Prepare a 2x solution of ε-NAD in SARM1 assay buffer.

  • Assay Protocol:

    • Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

    • Add 48 µL of the SARM1 protein master mix to each well.

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 50 µL of the 2x ε-NAD solution to each well.

    • Immediately place the plate in the fluorescence plate reader.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

    • The rate of the reaction is determined from the linear phase of the fluorescence increase over time.

  • Data Analysis:

    • Calculate the percentage of SARM1 inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based SARM1 Inhibition Assay (cADPR Measurement)

This protocol outlines a cell-based assay to assess the ability of this compound to inhibit SARM1 activation in response to a chemical inducer, by measuring the levels of cyclic ADP-ribose (cADPR), a specific product of SARM1's NADase activity.

Materials:

  • Dorsal Root Ganglion (DRG) neurons or a suitable cell line expressing SARM1

  • This compound

  • SARM1 activator (e.g., Vincristine or Vacor)

  • Cell culture medium

  • DMSO

  • Reagents for metabolite extraction (e.g., 70% acetonitrile)

  • LC-MS/MS system for cADPR quantification

Procedure:

  • Cell Culture and Plating: Culture DRG neurons or the chosen cell line under standard conditions. Plate the cells in a multi-well format and allow them to adhere and differentiate (if necessary).

  • Compound Treatment:

    • Prepare various concentrations of this compound in cell culture medium.

    • Pre-treat the cells with the different concentrations of this compound or vehicle (DMSO) for a specified period (e.g., 1-2 hours).

  • SARM1 Activation:

    • Following pre-treatment, add the SARM1 activator (e.g., Vincristine) to the wells to induce SARM1 activity.

    • Include a control group that is not treated with the activator.

    • Incubate for a period known to induce a robust cADPR signal (e.g., 4-6 hours).

  • Metabolite Extraction:

    • Aspirate the cell culture medium.

    • Wash the cells with ice-cold PBS.

    • Add ice-cold 70% acetonitrile (B52724) to each well and incubate on ice for 10-15 minutes to precipitate proteins and extract metabolites.

    • Collect the supernatant containing the metabolites.

  • cADPR Quantification:

    • Analyze the extracted samples using a validated LC-MS/MS method to quantify the levels of cADPR.

  • Data Analysis:

    • Normalize the cADPR levels to the total protein content in each well.

    • Calculate the percentage of inhibition of the activator-induced cADPR increase for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing SARM1 inhibitors like this compound.

Experimental_Workflow start Start primary_screen Primary Screen (Biochemical Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive secondary_assay Secondary Assay (Cell-Based) hit_id->secondary_assay Active dose_response Dose-Response & IC50 Determination secondary_assay->dose_response axon_degen_assay Axon Degeneration Assay dose_response->axon_degen_assay lead_candidate Lead Candidate axon_degen_assay->lead_candidate

Workflow for SARM1 inhibitor testing.

Conclusion

This compound is a valuable pharmacological tool for the investigation of SARM1-mediated axon degeneration. Its ability to irreversibly inhibit SARM1 activation allows for the detailed study of the downstream consequences of SARM1 signaling. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, aiding in the research and development of novel therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for the Synthesis of Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydronitrosonisoldipine, a significant derivative of the calcium channel blocker Nisoldipine, has emerged as a molecule of interest in neurodegenerative disease research. It functions as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), playing a role in blocking SARM1 activation. This document provides a detailed protocol for the synthesis of this compound via photochemical transformation of Nisoldipine. The protocol outlines the reaction setup, purification methods, and characterization of the final product. The synthesis relies on the UV-induced intramolecular cyclization of Nisoldipine, leading to the formation of this compound. This process involves the aromatization of the dihydropyridine (B1217469) ring and the reduction of the nitro group to a nitroso group.

Introduction

Nisoldipine, a dihydropyridine calcium channel blocker, is known to undergo photodegradation upon exposure to light. One of the major products of this degradation is this compound, also referred to as the 4-(2-nitrosophenyl) pyridine (B92270) analog of Nisoldipine. This transformation involves a complex photochemical process resulting in the aromatization of the dihydropyridine ring and the simultaneous reduction of the ortho-nitro group to a nitroso functionality. For research purposes, a controlled and reproducible method for the synthesis of this compound is essential. This protocol details a laboratory-scale photochemical synthesis, purification, and characterization of this compound from Nisoldipine.

Chemical Reaction

The synthesis of this compound from Nisoldipine is a photochemical reaction. The dihydropyridine ring of Nisoldipine is oxidized to a pyridine ring, and the nitro group at the ortho position of the phenyl ring is reduced to a nitroso group.

Reaction Scheme:

G Nisoldipine Nisoldipine This compound This compound Nisoldipine->this compound Photochemical Conversion UV_light UV Light (e.g., 254 nm) UV_light->Nisoldipine G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Dissolve Nisoldipine in Methanol B UV Irradiation in Photoreactor A->B C Monitor Reaction by TLC/HPLC B->C D Evaporate Solvent C->D E Crude Product D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC (C18) E->G H Collect Pure Fractions F->H G->H I Evaporate Solvent H->I J Purified this compound I->J K NMR Spectroscopy (¹H, ¹³C) J->K L Mass Spectrometry J->L M Purity Assessment (HPLC) J->M G cluster_pathway SARM1 Signaling Pathway Axon_Injury Axonal Injury SARM1_Activation SARM1 Activation Axon_Injury->SARM1_Activation NAD_depletion NAD+ Depletion SARM1_Activation->NAD_depletion Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration Dehydro This compound Dehydro->SARM1_Activation Inhibits

Troubleshooting & Optimization

Overcoming poor solubility of Dehydronitrosonisoldipine in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Dehydronitrosonisoldipine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, a derivative of nisoldipine, possesses a lipophilic (fat-soluble) chemical structure characteristic of many 1,4-dihydropyridine (B1200194) derivatives.[1] This structure leads to strong intermolecular forces within its crystalline state, making it energetically unfavorable for polar water molecules to effectively solvate the compound. This inherent hydrophobicity is the primary cause of its low solubility in aqueous media, which can pose challenges for in vitro and in vivo studies.

Q2: What is the standard recommended procedure for preparing a working aqueous solution of this compound?

A2: The most common and recommended method is a two-step dilution process. First, prepare a concentrated stock solution in an organic solvent where the compound is highly soluble, such as dimethylsulfoxide (DMSO).[2][3][4] this compound is soluble in DMSO at concentrations up to 90-100 mg/mL.[2][3] Second, dilute this stock solution into your aqueous buffer or cell culture medium to the final desired concentration. It is critical to add the DMSO stock to the aqueous solution slowly while mixing vigorously to prevent precipitation.[5] The final concentration of DMSO should be kept to a minimum (typically ≤0.1%) to avoid solvent effects in biological assays.[4][5]

Q3: What are some established formulation strategies for improving the solubility of this compound for in vivo experiments?

A3: For in vivo applications, co-solvent systems and complexation agents are often used to achieve higher and more stable concentrations. Several protocols have been developed that can significantly enhance the solubility to 3 mg/mL or more.[3][6] These formulations are designed to improve bioavailability and ensure the compound remains in solution upon administration.

Table 1: Recommended In Vivo Formulation Protocols for this compound

Protocol Components Final Concentration Reference
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 3 mg/mL (8.10 mM) [3][6]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 3 mg/mL (8.10 mM) [6]

| 3 | 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (8.10 mM) |[3][6] |

Note: SBE-β-CD stands for Sulfobutyl ether-β-cyclodextrin.

Q4: Beyond using DMSO, what are the main categories of techniques I can explore for solubility enhancement?

A4: Solubility enhancement techniques are generally categorized into physical and chemical modifications.[7]

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), and creating amorphous solid dispersions with hydrophilic carriers.[7][8]

  • Chemical Modifications: These approaches involve altering the molecule itself or using complexation. They include salt formation (for ionizable compounds), creating prodrugs, and forming inclusion complexes with molecules like cyclodextrins.[1][7][9]

  • Formulation Approaches: These involve the use of excipients to create a more favorable environment for dissolution, such as co-solvents, surfactants (micellar solubilization), and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[1][10][11]

Q5: How can I accurately quantify the concentration of this compound in my prepared solutions?

A5: The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[12] High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. For trace-level quantification or analysis in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is preferred due to its superior sensitivity and specificity.[12][13]

Table 2: Comparison of Analytical Methods for Quantification

Method Principle Sensitivity Selectivity Typical Use Case Reference
HPLC-DAD/UV Chromatographic separation followed by UV absorbance detection. Moderate Good Routine quality control, quantification in simple matrices. [14][15]
LC-MS/MS Chromatographic separation followed by mass spectrometry detection. Very High Excellent Pharmacokinetic studies, bioanalysis in complex matrices (e.g., serum, plasma). [12][13]

| UV-Vis Spectrophotometry | Measures absorbance of light at a specific wavelength. | Low | Low-Moderate | Preliminary screening, estimation in pure solutions (not for mixtures). |[12] |

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute the DMSO stock into my aqueous buffer.

This is a common issue known as "crashing out," which occurs when a drug dissolved in a good solvent is rapidly introduced into a poor solvent (anti-solvent).

  • Possible Causes:

    • Localized High Concentration: Adding the DMSO stock too quickly creates a localized region where the concentration exceeds the solubility limit in the mixed solvent system.

    • High Final DMSO Concentration: While DMSO helps, too high a final percentage can still lead to insolubility or be toxic to cells.

    • Buffer Incompatibility: The pH or ionic strength of the aqueous buffer may not be optimal for the compound's solubility.

  • Solutions & Troubleshooting Workflow:

    • Reduce Addition Rate: Add the DMSO stock solution drop-wise into the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersion.[5]

    • Use Intermediate Dilutions: Instead of a single large dilution, perform serial dilutions. For example, dilute the 10 mM DMSO stock to 1 mM in DMSO first, then add the 1 mM stock to your aqueous buffer.[4]

    • Gentle Warming & Sonication: Gently warming the aqueous buffer (e.g., to 37°C) or using a bath sonicator for 5-10 minutes after adding the stock can help break up aggregates and facilitate dissolution.[5] Be cautious, as heat can degrade some compounds.

    • Check Final DMSO Percentage: Ensure the final concentration of DMSO in your working solution is as low as possible (ideally ≤0.1%) and is consistent across all experimental and control groups.[4][5]

G cluster_0 start Start: Compound Precipitates During Aqueous Dilution q1 Is the DMSO stock being added slowly to the aqueous buffer with vigorous mixing? start->q1 sol1 Action: Add stock drop-wise to vortexing aqueous buffer. q1->sol1 No q2 Is the final DMSO concentration ≤0.1%? q1->q2 Yes sol1->q2 sol2 Action: Use intermediate dilutions in DMSO to lower the volume of stock added. q2->sol2 No q3 Have warming or sonication been tried? q2->q3 Yes sol2->q3 sol3 Action: Gently warm buffer to 37°C or use a bath sonicator post-dilution. q3->sol3 No end_bad Issue Persists: Consider Advanced Formulation q3->end_bad Yes end_good Result: Solution is Clear sol3->end_good sol3->end_good

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: The maximum achieved aqueous concentration is insufficient for my experiment.

If the standard DMSO dilution method does not yield a high enough concentration, more advanced techniques are necessary.

  • Solutions & Decision Logic:

    • Co-solvents: For a moderate increase in solubility, consider using a co-solvent system. A mixture of water with solvents like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol can significantly increase the solubility of lipophilic compounds.[8]

    • Surfactants: If a larger increase is needed, surfactants such as Tween-80 or Pluronic F-68 can be used. Above their critical micelle concentration, they form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[10][16]

    • Cyclodextrins: For a significant solubility enhancement with potentially lower toxicity, cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are an excellent choice. They form inclusion complexes with the drug, masking its hydrophobicity.[1]

    • Solid Dispersion: For long-term projects or formulation development, creating a solid dispersion of this compound in a hydrophilic polymer can fundamentally improve its dissolution rate and solubility.[1][17]

G start Start: Need Higher Aqueous Concentration q1 What is the required fold-increase in solubility? start->q1 tech1 Use Co-solvents (e.g., PEG-300, Propylene Glycol) q1->tech1 Low to Moderate (2-10x) tech2 Use Surfactants (e.g., Tween-80) q1->tech2 Moderate to High (10-50x) tech3 Use Cyclodextrins (e.g., SBE-β-CD) q1->tech3 High (>50x) tech4 Prepare a Solid Dispersion (e.g., with PVA, HPMC) q1->tech4 Formulation Development (Highest improvement)

Caption: Decision tree for selecting a solubility enhancement technique.

Detailed Experimental Protocols

Protocol 1: Preparation of a Working Solution using a DMSO Stock

  • Prepare Stock Solution: Accurately weigh this compound and dissolve it in pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10-30 mM).[6] Ensure complete dissolution, using brief sonication or gentle warming if necessary.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6] Protect from light.[2][6]

  • Prepare Working Solution: Just before use, thaw an aliquot of the DMSO stock.

  • Dilution: Add the required volume of the stock solution to your pre-warmed (if applicable) aqueous buffer or medium. Add the stock drop-wise while vortexing the buffer to ensure rapid mixing.[5] The final DMSO concentration should not exceed 0.1% in most cell-based assays.

Protocol 2: Solubility Enhancement using a Co-solvent System (for in vivo use)

This protocol is adapted from established formulations.[3][6]

  • Prepare DMSO Stock: Prepare a 30 mg/mL stock solution of this compound in DMSO.

  • Mixing: In a sterile tube, add the components in the following order, mixing thoroughly after each addition:

    • Add 100 µL of the 30 mg/mL DMSO stock solution.

    • Add 400 µL of PEG300 and mix until the solution is clear.

    • Add 50 µL of Tween-80 and mix.

    • Add 450 µL of saline to reach a final volume of 1 mL.

  • Final Concentration: This procedure yields a clear solution with a final this compound concentration of 3 mg/mL.

Protocol 3: Solubility Enhancement using Cyclodextrin (B1172386) Complexation (for in vivo use)

This protocol utilizes a Captisol®-like cyclodextrin (SBE-β-CD) to form an inclusion complex.[6]

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare DMSO Stock: Prepare a 30 mg/mL stock solution of this compound in DMSO.

  • Mixing: To 900 µL of the 20% SBE-β-CD solution, add 100 µL of the 30 mg/mL DMSO stock. Mix thoroughly until a clear solution is obtained.

  • Final Concentration: This procedure yields a clear solution with a final this compound concentration of 3 mg/mL.

Relevant Signaling Pathway

This compound is an irreversible inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1).[6][18] SARM1 is a key executioner of programmed axon degeneration, a process critical in neurodegenerative diseases and nerve injury. Upon activation by stimuli like nerve injury or high levels of NMN (nicotinamide mononucleotide), SARM1's TIR domain functions as an NADase, rapidly depleting cellular NAD+ and leading to energetic collapse and axon destruction. By inhibiting SARM1 activation, this compound blocks this destructive cascade.

G cluster_pathway SARM1 Axon Degeneration Pathway injury Nerve Injury / Neurotoxic Stress nmn ↑ NMN Levels injury->nmn sarm1_act SARM1 Activation nmn->sarm1_act nad_dep SARM1 TIR Domain NADase Activity sarm1_act->nad_dep nad_levels ↓ NAD+ Depletion nad_dep->nad_levels energy Mitochondrial Dysfunction & Energetic Collapse nad_levels->energy axon_deg Axon Degeneration energy->axon_deg drug This compound drug->inhibit

Caption: Simplified SARM1 signaling pathway and the inhibitory action of this compound.

References

Preventing degradation of Dehydronitrosonisoldipine in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydronitrosonisoldipine

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information provided is based on studies of its parent compound, Nisoldipine (B1678946), and other structurally related 1,4-dihydropyridine (B1200194) derivatives. These compounds share a common sensitivity to light, pH, and oxidation, making these data a reliable proxy for understanding and preventing the degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is rapidly losing potency. What is the most likely cause?

A1: The most common cause of degradation for this compound and related 1,4-dihydropyridine compounds is exposure to light (photodegradation), particularly UV and daylight.[1][2][3] The dihydropyridine (B1217469) ring is highly susceptible to oxidation, which is accelerated by light, leading to the formation of an inactive pyridine (B92270) derivative.[2][3] Solutions are especially vulnerable to this rapid degradation.[4]

Q2: What are the primary degradation products I should expect to see?

A2: For the parent compound Nisoldipine, exposure to daylight primarily results in the formation of a 4-(2-nitrosophenyl) pyridine analogue through oxidation of the dihydropyridine ring.[2][5] Exposure to UV light can lead to the formation of a second product, the nitrophenylpyridine derivative.[1][2] Therefore, you should monitor for the appearance of these corresponding pyridine analogues in your analysis.

Q3: How does pH affect the stability of my this compound solution?

A3: Solution pH is a critical factor. Related compounds like Nisoldipine show significant hydrolytic degradation in alkaline conditions (pH > 8).[6][7] The degradation typically follows first-order kinetics.[6] While some dihydropyridines also show accelerated photodegradation in acidic media, avoiding high pH is a key step in preventing hydrolysis.[2]

Q4: I am working with a solid form of the compound. Is it also susceptible to degradation?

A4: Yes, but generally less so than solutions.[4] The primary concern for the solid state is a combination of elevated temperature and humidity.[8][9] Studies on Nisoldipine show that thermodegradation occurs in the presence of moisture, leading to the formation of a nitroso-derivative, but does not occur in dry air.[8][9]

Q5: What immediate steps can I take to improve the stability of my solution during experiments?

A5: To minimize degradation, you should:

  • Protect from Light: Work under subdued light conditions. Use amber glassware or foil-wrapped containers for all solutions and samples.[7][10]

  • Control pH: Buffer your solution to a neutral or slightly acidic pH to avoid accelerated alkaline hydrolysis.

  • Control Temperature: Store stock solutions and samples at recommended low temperatures and avoid unnecessary exposure to heat.

  • Use Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. The degradation of Nisoldipine raw material in solution can be as high as 1.6% per day under daylight exposure.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid decrease in main peak area during HPLC analysis. Photodegradation in the autosampler. Use amber or UV-protected autosampler vials. If possible, use a cooled autosampler tray. Reduce the time samples sit in the autosampler before injection.
Appearance of unexpected peaks in the chromatogram. Formation of degradation products. The primary degradation product is the oxidized pyridine analogue.[2][3] Compare retention times with known degradation standards if available. Implement light protection and pH control to prevent further degradation.
Inconsistent results between experimental repeats. Variable exposure to light, temperature, or pH. Standardize all experimental conditions. Ensure consistent use of light-protective measures, temperature-controlled environments, and freshly prepared, pH-controlled buffers.
Solution changes color (e.g., develops a yellow tint). Formation of chromophoric degradation products. This is a visual indicator of significant degradation. Discard the solution and prepare a fresh batch, ensuring strict adherence to all stabilization protocols (light, pH, temperature control).
Precipitation in the solution upon storage. Poor aqueous solubility or formation of insoluble degradants. This compound, like its parent compound, has low aqueous solubility.[11] Consider using co-solvents or stabilizing excipients like nonionic surfactants (e.g., Polysorbate 20) which can form micelles to improve both solubility and photostability.[10]

Data Presentation: Stability of Nisoldipine (Proxy for this compound)

Table 1: Photodegradation Rates of Nisoldipine in Daylight

Sample Type Maximum Degradation Rate (% per day) Reference
Raw Material (in solution)1.6%[5]
10 mg Tablets0.19%[5]
5 mg Tablets0.15%[5]

Table 2: Hydrolytic Degradation Kinetics of Nisoldipine

Condition Parameter Value Reference
pH 12, 80°CRate Constant (k)2.22 x 10⁻² h⁻¹[6]
pH > 8Kinetic OrderFirst-Order[6]
N/AActivation Energy (Ea)14.7 kcal·mol⁻¹[6]

Experimental Protocols

Protocol 1: Photostability Testing of this compound in Solution

This protocol is based on the ICH Q1B guideline for photostability testing.

  • Solution Preparation:

    • Prepare a solution of this compound in a relevant solvent (e.g., ethanol, methanol (B129727), or a buffered aqueous solution) at a known concentration.

    • Divide the solution into two sets of transparent containers (e.g., quartz or borosilicate glass vials).

  • Sample Exposure:

    • Test Sample: Expose one set of vials to a light source that produces both UV and visible light (e.g., a xenon lamp or a metal halide lamp). The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy should be not less than 200 watt hours/square meter.

    • Control Sample: Tightly wrap the second set of vials in aluminum foil to protect them completely from light. Place them alongside the test samples to maintain the same temperature.

  • Sampling:

    • Withdraw aliquots from both test and control samples at predefined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method (see Protocol 2) to determine the concentration of the parent compound.

    • Calculate the percentage of degradation over time for both light-exposed and dark control samples. The difference indicates the extent of photodegradation.

Protocol 2: HPLC Method for Quantifying this compound and its Degradation Products

This is a general reverse-phase HPLC method adaptable for dihydropyridine analysis.[12]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., pH 4.0 with orthophosphoric acid). A typical ratio might be 65:35 (v/v) organic:aqueous.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the compound (e.g., 234 nm or 275 nm for Nisoldipine).[12][13]

    • Column Temperature: 25°C.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute experimental samples to fall within the linear range of the calibration curve.

  • Analysis and Quantification:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).

    • Inject the experimental samples.

    • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve. Degradation products will typically appear as separate peaks with different retention times.

Visualizations

Fig. 1: Primary Degradation Pathway cluster_factors Accelerating Factors DHP This compound (1,4-Dihydropyridine Ring) Oxidized Inactive Pyridine Analogue (Aromatized Ring) DHP->Oxidized Oxidation Light Light (UV/Daylight) Light->DHP Alkaline_pH Alkaline pH (>8) Alkaline_pH->DHP Heat_Humidity Heat + Humidity Heat_Humidity->DHP Fig. 2: Experimental Workflow for Stability Analysis cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Solution in Solvent/Buffer B1 Expose to Light (Test Sample) A->B1 B2 Protect from Light (Control Sample) A->B2 C Sample at Time Intervals B1->C B2->C D Analyze via Stability-Indicating HPLC C->D E Quantify Degradation & Compare Results D->E Fig. 3: Troubleshooting Logic for Degradation Issues Start High Degradation Observed? CheckLight Is Solution Protected from Light? Start->CheckLight Yes CheckpH Is pH Controlled (Not Alkaline)? CheckLight->CheckpH Yes Sol_Light ACTION: Use Amber Vials & Work in Subdued Light CheckLight->Sol_Light No CheckTemp Is Temperature Controlled? CheckpH->CheckTemp Yes Sol_pH ACTION: Buffer Solution to Neutral/Acidic pH CheckpH->Sol_pH No Sol_Temp ACTION: Store Samples Cold & Avoid Heat CheckTemp->Sol_Temp No Success Stability Improved CheckTemp->Success Yes Sol_Light->Success Sol_pH->Success Sol_Temp->Success

References

Technical Support Center: Optimizing HPLC Separation of Dehydronitrosonisoldipine and Nisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Nisoldipine (B1678946) and its primary photodegradation product, Dehydronitrosonisoldipine (often referred to as the nitrosophenylpyridine analog).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation from Nisoldipine important?

A1: this compound is a primary degradation product of Nisoldipine, typically formed upon exposure to daylight and UV light.[1] As a calcium channel blocker, the purity of Nisoldipine is critical for its therapeutic efficacy and safety. Regulatory bodies require the quantification of impurities and degradation products in pharmaceutical formulations. Therefore, a robust HPLC method that can effectively separate and quantify this compound from the active pharmaceutical ingredient (API), Nisoldipine, is essential for quality control and stability studies.

Q2: What type of HPLC column is best suited for this separation?

A2: A reversed-phase C18 column is the most commonly used and effective stationary phase for the separation of Nisoldipine and its degradation products.[2][3][4] Columns with dimensions of 4.6 x 250 mm and a particle size of 5 µm have been shown to provide good chromatographic separation.[2][3]

Q3: What are the typical mobile phase compositions used for this separation?

A3: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Common organic modifiers include acetonitrile (B52724) and methanol (B129727). The aqueous phase is often a phosphate (B84403) buffer, sometimes with the addition of an ion-pairing agent like hexane (B92381) sulphonic acid sodium salt to improve peak shape.[3] A common starting point is a mobile phase of methanol, 0.01 M potassium dihydrogen phosphate aqueous solution, and 0.1 M Hexane sulphonic acid sodium salt in a ratio of 25:65:10 (v/v/v), with the pH adjusted to 4.0 using orthophosphoric acid.[3] Another reported mobile phase is a simpler mixture of acetonitrile and water (80:20 v/v).

Q4: What is the optimal detection wavelength for both Nisoldipine and this compound?

A4: A detection wavelength of around 275 nm is suitable for the simultaneous determination of Nisoldipine and its degradation products.[3] Other methods have utilized wavelengths such as 234 nm, 237 nm, and 240 nm. It is advisable to determine the optimal wavelength by scanning the UV spectra of both compounds to find a wavelength where both have significant absorbance.

Troubleshooting Guide

Issue 1: Poor resolution between Nisoldipine and this compound peaks.

  • Q: My Nisoldipine and this compound peaks are co-eluting or have very poor separation. What should I do?

    • A:

      • Adjust the organic modifier concentration: Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. This will increase the retention times of both compounds, potentially improving resolution.

      • Modify the mobile phase pH: The ionization state of both analytes can affect their retention. Adjusting the pH of the aqueous buffer (e.g., from 4.0 to 3.5 or 4.5) can alter the selectivity of the separation.

      • Change the organic modifier: If you are using methanol, try switching to acetonitrile, or vice versa. The different solvent selectivity can significantly impact the resolution.

      • Decrease the flow rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the separation and improve resolution, though it will also increase the run time.

Issue 2: Peak tailing for the Nisoldipine peak.

  • Q: The Nisoldipine peak is showing significant tailing, affecting integration and accuracy. What is the cause and how can I fix it?

    • A: Peak tailing for basic compounds like Nisoldipine on silica-based C18 columns is often due to interactions with residual acidic silanol (B1196071) groups on the stationary phase.

      • Add an ion-pairing agent or competitor base: Incorporating an agent like hexane sulphonic acid sodium salt or triethylamine (B128534) (TEA) into the mobile phase can mask the silanol groups and improve peak shape.[3]

      • Adjust the mobile phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of the silanol groups, reducing their interaction with the protonated Nisoldipine.

      • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or specifically designed for the analysis of basic compounds. Using such a column can significantly reduce peak tailing.

      • Check for column overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 3: Unstable baseline or ghost peaks.

  • Q: I am observing a drifting baseline or seeing unexpected peaks in my chromatogram. What could be the problem?

    • A:

      • Mobile phase preparation: Ensure your mobile phase is properly degassed. Air bubbles in the pump or detector can cause baseline noise. Also, ensure that the mobile phase components are fully dissolved and mixed.

      • Contamination: Ghost peaks can arise from contamination in the sample, solvent, or HPLC system. Ensure high-purity solvents and sample diluents are used. Flush the system thoroughly.

      • Carryover: If you are running a sequence of samples with varying concentrations, you might be seeing carryover from a previous, more concentrated injection. Implement a needle wash step with a strong solvent in your autosampler method.

      • Detector lamp aging: An aging detector lamp can lead to increased baseline noise and drift. Check the lamp's energy output and replace it if necessary.

Data Presentation

Table 1: HPLC Method Parameters for Nisoldipine Analysis

ParameterMethod 1Method 2
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 10 µm)[3]Thermo scientific C18 (4.6 x 250mm, 5 µm)
Mobile Phase Methanol: 0.01 M KH2PO4 (aq): 0.1 M Hexane sulphonic acid sodium salt (25:65:10, v/v), pH 4.0[3]Acetonitrile: Water (80:20, v/v)
Flow Rate 1.0 mL/min[3]1.0 mL/min
Detection Wavelength 275 nm[3]240 nm
Column Temperature 25°C[3]Not Specified
Injection Volume 20 µL[3]Not Specified
Retention Time of Nisoldipine 7.43 min[3]4.4 minutes

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Nisoldipine and this compound

This protocol is a starting point for developing a stability-indicating method.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (80:20, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve Nisoldipine reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a known concentration (e.g., 100 µg/mL).

    • Forced Degradation Sample (to generate this compound):

      • Expose a solution of Nisoldipine (in a transparent container) to daylight or a UV lamp for a specified period (e.g., 24 hours). This will induce the formation of this compound.[1]

      • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution to determine the retention time and response of Nisoldipine.

    • Inject the forced degradation sample to identify the peaks corresponding to Nisoldipine and this compound.

    • Optimize the mobile phase composition (e.g., by varying the acetonitrile/water ratio) to achieve a resolution of >1.5 between the Nisoldipine and this compound peaks.

Visualizations

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Nisoldipine Standard Inject Inject Samples Standard->Inject Degraded Prepare Forced Degradation Sample Degraded->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate System Equilibration MobilePhase->Equilibrate Equilibrate->Inject Detect UV Detection Inject->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for HPLC analysis.

Troubleshooting_Logic Start Poor Resolution AdjustOrganic Adjust Organic Modifier % Start->AdjustOrganic Result Resolution Improved? AdjustOrganic->Result Test ChangeModifier Change Organic Modifier ChangeModifier->Result Test AdjustpH Adjust Mobile Phase pH AdjustpH->Result Test CheckFlow Decrease Flow Rate CheckFlow->Result Test Result->ChangeModifier No Result->AdjustpH No Result->CheckFlow No End Problem Solved Result->End Yes Consult Consult Further Result->Consult No

References

Technical Support Center: Dehydronitrosonisoldipine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Dehydronitrosonisoldipine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound is a multi-step process that begins with the Hantzsch dihydropyridine (B1217469) synthesis to form a nisoldipine (B1678946) precursor. This is followed by a series of transformations to introduce the nitroso group and create the final dehydrated pyridine (B92270) ring structure. The key stages are:

  • Hantzsch Dihydropyridine Synthesis: Condensation of an appropriate aldehyde, a β-ketoester, and an ammonia (B1221849) source to form the 1,4-dihydropyridine (B1200194) core of nisoldipine.[1]

  • Dehydrogenation (Aromatization): Oxidation of the dihydropyridine ring to the corresponding pyridine.

  • Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to a hydroxylamine (B1172632).[1]

  • Oxidation to Nitroso Group: The hydroxylamine intermediate is then oxidized to the final nitroso derivative.[1]

An alternative approach involves the direct C-nitrosation of a dihydropyridine precursor, which can also yield the desired product, though potentially with the formation of the oxidized pyridine as a byproduct.[2][3]

Q2: My Hantzsch reaction for the nisoldipine precursor is giving a low yield. What are the common causes?

Low yields in the Hantzsch synthesis can often be attributed to several factors:

  • Purity of Reactants: Ensure the aldehyde, β-ketoester, and ammonia source are of high purity. Impurities in the starting materials can lead to side reactions.

  • Reaction Conditions: Temperature, solvent, and reaction time are critical. Overly harsh conditions or prolonged reaction times can lead to the degradation of the dihydropyridine product.

  • Aldehyde Reactivity: The structure of the aldehyde can significantly impact the yield. Sterically hindered aldehydes may react more slowly and require optimized conditions.

  • Side Reactions: The formation of byproducts such as the oxidized pyridine derivative can reduce the yield of the desired dihydropyridine.

Q3: I am observing significant amounts of the pyridine byproduct during the Hantzsch reaction. How can I minimize this?

The oxidation of the dihydropyridine to the corresponding pyridine is a common side reaction. To minimize this:

  • Control the Reaction Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can reduce oxidation.

  • Avoid Harsh Oxidizing Agents: Ensure that no unintended oxidizing agents are present in the reaction mixture.

  • Optimize Reaction Temperature: Higher temperatures can sometimes promote aromatization. Experiment with running the reaction at a lower temperature for a longer duration.

Q4: The dehydrogenation of the dihydropyridine ring is inefficient. What can I do to improve the yield?

Inefficient dehydrogenation can be addressed by:

  • Choice of Oxidizing Agent: A variety of oxidizing agents can be used, such as nitric acid or potassium ferrocyanide. The choice of agent and its stoichiometry are crucial for a successful reaction. Milder and more efficient methods are continuously being developed to avoid harsh conditions and side product formation.[4]

  • Reaction Conditions: The solvent and temperature play a significant role. Ensure the chosen solvent is compatible with the oxidizing agent and the substrate.

  • Work-up Procedure: The work-up should be designed to effectively separate the product from the excess oxidizing agent and any byproducts.

Q5: The conversion of the nitro group to the nitroso group is resulting in a low yield. What are the critical parameters?

This two-step conversion (reduction followed by oxidation) is a delicate process:

  • Incomplete Reduction: Ensure the reduction of the nitro group to the hydroxylamine is complete before proceeding to the oxidation step. Monitoring the reaction by TLC or LC-MS is recommended.

  • Over-oxidation: The oxidation of the hydroxylamine to the nitroso compound must be carefully controlled to prevent further oxidation to other species.

  • Instability of Intermediates: The hydroxylamine intermediate can be unstable. It is often best to use it in the subsequent oxidation step without prolonged storage.

Q6: I am having trouble with the direct C-nitrosation of the dihydropyridine. What are the common issues?

Direct C-nitrosation using reagents like butyl nitrite (B80452) can be an efficient method, but challenges include:

  • Formation of Isomers: C-nitrosation can sometimes lead to the formation of different isomers.[3]

  • Concurrent Oxidation: The reaction conditions for C-nitrosation can also promote the oxidation of the dihydropyridine ring to the pyridine.[2][3]

  • Reagent Purity and Stoichiometry: The purity and amount of the nitrosating agent are critical for achieving a good yield and minimizing side reactions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Hantzsch Synthesis Impure reactantsUse freshly purified starting materials.
Suboptimal reaction temperatureExperiment with a temperature gradient to find the optimal condition.
Incorrect solventTest a range of solvents with varying polarity. Ethanol is a common choice.[4]
High Levels of Pyridine Byproduct Presence of oxygenConduct the reaction under an inert atmosphere (N2 or Ar).
High reaction temperatureLower the reaction temperature and extend the reaction time.
Incomplete Dehydrogenation Ineffective oxidizing agentScreen different oxidizing agents and optimize their stoichiometry.
Poor reaction kineticsIncrease the reaction temperature or consider a catalyst.
Low Yield in Nitro to Nitroso Conversion Incomplete reduction of the nitro groupMonitor the reduction step closely and ensure full conversion before proceeding.
Over-oxidation of the hydroxylamineUse a mild oxidizing agent and carefully control the reaction time and temperature.
Instability of the hydroxylamine intermediateProceed to the oxidation step immediately after the reduction is complete.
Difficulties with Direct C-Nitrosation Formation of multiple productsOptimize reaction conditions (solvent, temperature) to favor the desired product.
Competing dehydrogenationAdjust the stoichiometry of the nitrosating agent and the reaction time.

Experimental Protocols

1. General Protocol for Hantzsch Dihydropyridine Synthesis

  • To a solution of the aldehyde (1 equivalent) and the β-ketoester (2 equivalents) in a suitable solvent (e.g., ethanol), add the ammonia source (e.g., ammonium (B1175870) acetate, 1.2 equivalents).

  • Stir the reaction mixture at the desired temperature (e.g., reflux) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

2. General Protocol for Dehydrogenation of Dihydropyridine

  • Dissolve the dihydropyridine (1 equivalent) in a suitable solvent (e.g., acetic acid).

  • Add the oxidizing agent (e.g., sodium nitrite, nitric acid) portion-wise at a controlled temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction carefully, for example, by pouring it into ice water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure.

  • Purify the product by column chromatography.

3. General Protocol for Nitro to Nitroso Conversion

  • Step A: Reduction of Nitro to Hydroxylamine

    • Dissolve the nitro-containing pyridine (1 equivalent) in a suitable solvent.

    • Add a reducing agent (e.g., zinc dust in the presence of ammonium chloride).

    • Stir the reaction at a controlled temperature and monitor for the disappearance of the starting material.

    • Filter off the solid catalyst and concentrate the filtrate. The crude hydroxylamine is often used directly in the next step.

  • Step B: Oxidation of Hydroxylamine to Nitroso

    • Dissolve the crude hydroxylamine in a suitable solvent.

    • Add a mild oxidizing agent (e.g., ferric chloride).

    • Stir the reaction at a controlled temperature and monitor the formation of the nitroso product.

    • Upon completion, perform an appropriate work-up and purify the final product by chromatography.

Visualizations

Dehydronitrosonisoldipine_Synthesis_Workflow start Starting Materials (Aldehyde, β-Ketoester, Ammonia) hantzsch Hantzsch Reaction start->hantzsch dhp Dihydropyridine Intermediate (Nisoldipine Precursor) hantzsch->dhp dehydrogenation Dehydrogenation (Oxidation) dhp->dehydrogenation pyridine Pyridine Analogue dehydrogenation->pyridine nitro_reduction Nitro Group Reduction pyridine->nitro_reduction hydroxylamine Hydroxylamine Intermediate nitro_reduction->hydroxylamine oxidation Oxidation hydroxylamine->oxidation final_product This compound oxidation->final_product

Caption: Synthetic pathway for this compound.

Troubleshooting_Low_Yield low_yield Low Yield Observed cause1 Impure Reactants low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Side Reactions low_yield->cause3 cause4 Inefficient Reagent low_yield->cause4 solution1 Purify Starting Materials cause1->solution1 solution2 Optimize Reaction Temperature cause2->solution2 solution3 Modify Reaction Conditions (e.g., inert atmosphere) cause3->solution3 solution4 Screen Alternative Reagents cause4->solution4

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Analysis of Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydronitrosonisoldipine. The following information is designed to help identify and characterize potential impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound samples?

Impurities in this compound can originate from several sources:

  • Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual solvents. For dihydropyridine (B1217469) compounds like Nisoldipine, from which this compound is derived, synthesis by-products can include isomers and compounds with incorrect ester groups.[1]

  • Degradation products: this compound can degrade under various stress conditions such as exposure to light, heat, humidity, and extreme pH. Photodegradation is a common issue for dihydropyridine derivatives, often leading to the formation of pyridine (B92270) analogs.[1][2]

  • Storage and handling: Improper storage conditions can lead to the formation of degradation products. Contamination from containers or closures is also a possibility.

Q2: What are the expected degradation products of this compound?

Based on the known degradation pathways of the parent compound, Nisoldipine, and other dihydropyridine calcium channel blockers, the following degradation products can be anticipated for this compound:

  • Oxidation/Aromatization Product: The dihydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding pyridine analog. This is a common degradation pathway for this class of compounds.[3]

  • Hydrolysis Products: The ester groups in the molecule can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acid derivatives.[4]

  • Photodegradation Products: Exposure to light, particularly UV light, can lead to complex degradation pathways. For Nisoldipine, this results in the formation of its nitroso- and nitrophenylpyridine analogs.[1][2] Given that this compound already contains a nitroso group, further light-induced transformations are possible.

Q3: My chromatogram shows an unexpected peak. How do I begin to identify this unknown impurity?

Identifying an unknown peak requires a systematic approach. The following workflow can be used:

G start Unexpected Peak Observed check_blank Analyze a Blank (Solvent) Sample start->check_blank is_blank_peak Is the peak present in the blank? check_blank->is_blank_peak system_impurity Impurity from Solvent, System, or Container is_blank_peak->system_impurity Yes forced_degradation Perform Forced Degradation Studies is_blank_peak->forced_degradation No compare_profiles Compare Degradation Profile with Sample forced_degradation->compare_profiles is_match Does the peak match a degradation product? compare_profiles->is_match degradation_product Potential Degradation Product is_match->degradation_product Yes synthesis_impurity Potential Synthesis-Related Impurity is_match->synthesis_impurity No lc_ms LC-MS/MS Analysis for Mass and Fragmentation degradation_product->lc_ms synthesis_impurity->lc_ms structure_elucidation Structure Elucidation (NMR, IR) lc_ms->structure_elucidation end Impurity Identified structure_elucidation->end

Figure 1: Workflow for identifying an unknown impurity.

Q4: Are there specific analytical methods recommended for impurity profiling of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for impurity profiling of this compound and related compounds. For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[5][6]

A stability-indicating HPLC method should be developed and validated. This means the method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor resolution between this compound and an impurity peak. - Inappropriate mobile phase composition.- Incorrect column chemistry.- Suboptimal flow rate or temperature.- Modify the mobile phase composition (e.g., change the organic modifier, adjust the pH).- Try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).- Optimize the flow rate and column temperature.
Appearance of new peaks during the analytical run. - On-column degradation of the analyte.- Instability of the sample in the autosampler.- Ensure the mobile phase is not too acidic or basic.- Use a shorter run time if possible.- Keep the autosampler temperature low to minimize degradation.
Inconsistent peak areas for the main component. - Sample instability.- Inconsistent injection volume.- Issues with the detector.- Prepare samples fresh and protect them from light.- Ensure the autosampler is functioning correctly.- Check the detector lamp and perform a system suitability test.
Mass balance in forced degradation studies is less than 95%. - Co-elution of impurities.- Formation of non-UV active or volatile impurities.- Inappropriate response factor for impurities.- Improve chromatographic separation.- Use a mass spectrometer (MS) detector in addition to UV to detect a wider range of compounds.- Determine the relative response factors for known impurities.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).

Analysis: Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential impurities and degradation products.

Typical HPLC Parameters (starting point for development):

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with:A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-25 min: 30% to 70% B25-30 min: 70% to 30% B30-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 238 nm
Injection Volume 10 µL

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

The following table summarizes potential impurities of this compound based on known impurities of the related compound, Nisoldipine. The retention times are hypothetical and for illustrative purposes.

Table 1: Potential Impurities of this compound

Impurity Name Potential Source Hypothetical Relative Retention Time (RRT)
Dehydronisoldipine (Pyridine Analog)Oxidation/Photodegradation0.85
NisoldipinePrecursor1.10
Hydrolysis Product (Acid)Acid Hydrolysis0.70
Hydrolysis Product (Base)Base Hydrolysis0.75
N-Nitroso NisoldipineSynthesis By-product1.05

Visualizations

Logical Relationship in Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Identification cluster_3 Data Analysis cluster_4 Reporting raw_material This compound Sample dissolution Dissolution in Appropriate Solvent raw_material->dissolution hplc HPLC Separation dissolution->hplc uv_detection UV Detection hplc->uv_detection ms_detection MS Detection hplc->ms_detection quantification Quantification of Impurities uv_detection->quantification identification Structural Identification of Unknowns ms_detection->identification report Impurity Profile Report quantification->report identification->report

Figure 2: General workflow for impurity profiling.

References

Technical Support Center: Stabilizing Dehydronitrosonisoldipine for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydronitrosonisoldipine. The focus is on improving the stability of this compound for reliable and reproducible long-term studies.

Troubleshooting Guides

Issue: Rapid degradation of this compound is observed in solution.

  • Question: My this compound solution is showing significant degradation shortly after preparation. What are the likely causes and how can I prevent this?

  • Answer: this compound, a photolytic product of Nisoldipine, is susceptible to further degradation, particularly in solution. The primary culprits are exposure to light and inappropriate pH. Dihydropyridine (B1217469) derivatives are known to be highly sensitive to light.[1][2][3] Additionally, studies on similar compounds like Nisoldipine have shown significant degradation at alkaline pH (>pH 8).[4]

    Recommendations:

    • Light Protection: Work in a dark room or under amber light. Store solutions in amber vials or containers wrapped in aluminum foil to protect them from light.[5]

    • pH Control: Prepare solutions in a slightly acidic to neutral buffer (pH 4-7). Avoid alkaline conditions.

    • Solvent Selection: Use deoxygenated solvents to minimize oxidative degradation.

    • Temperature: Store solutions at reduced temperatures (e.g., 4°C or -20°C) to slow down degradation kinetics. For long-term storage, -80°C is preferable.[6][7]

Issue: Inconsistent analytical results when quantifying this compound.

  • Question: I am observing high variability in the quantification of this compound in my samples. What could be causing this and how can I improve my analytical method?

  • Answer: Inconsistent results are often due to sample degradation during the analytical process or the use of a non-stability-indicating method. Given that this compound is a photodegradation product of Nisoldipine, it is crucial to use an analytical method that can separate the parent drug, the analyte of interest, and any further degradants.[8]

    Recommendations:

    • Use a Stability-Indicating Method: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable technique for separating and quantifying compounds with aromatic rings that absorb in the same UV region.[9] Develop a method that shows baseline separation between Nisoldipine, this compound, and other potential degradation products.

    • Control Sample Handling: Keep samples protected from light and at a low temperature throughout the analytical workflow, from preparation to injection.

    • Method Validation: Validate your analytical method according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness.[9]

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the optimal conditions for the long-term storage of solid this compound?

  • Answer: For long-term stability, solid this compound should be stored in a well-sealed container, protected from light, at a low temperature, and in a low-humidity environment. Studies on dihydropyridine derivatives have shown that they are more stable in the solid state than in solution.[4] Thermodegradation of these compounds is more pronounced in the presence of humidity.[10]

ParameterRecommended ConditionRationale
Light Store in the dark (e.g., in an amber, sealed vial inside a light-proof container)This compound is a photosensitive compound.
Temperature -20°C or below for long-term storageTo minimize thermal degradation.
Humidity Store in a desiccator or with a desiccantTo prevent hydrolysis and humidity-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To minimize oxidation.

Formulation and Stabilization

  • Question: Are there any excipients that can help stabilize this compound in a formulation?

  • Answer: Yes, certain excipients can enhance the stability of photosensitive drugs. For dihydropyridine derivatives, the use of cyclodextrins and liposomes has been shown to be effective.[4][11] These excipients can encapsulate the drug molecule, thereby protecting it from light and other environmental factors.[4] Antioxidants such as ascorbic acid and α-tocopherol can also be included in formulations to prevent oxidative degradation.[4]

Stabilization StrategyExcipient/MethodMechanism of Action
Encapsulation Cyclodextrins, Liposomes, NanoparticlesPhysically protects the drug molecule from light and moisture.[4][11]
Antioxidants Ascorbic Acid, α-TocopherolPrevents degradation by scavenging free radicals and reactive oxygen species.[4]
UV Absorbers Benzophenones, Cinnamates (for topical formulations)Absorb UV radiation, preventing it from reaching the drug molecule.
Opaque Packaging Amber glass, Aluminum foilBlocks the transmission of light.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and daylight.[8]

  • Sample Analysis: Analyze the stressed samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a suitable analytical method like HPLC-DAD.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. The peak purity of the parent drug should be checked to ensure that no co-eluting peaks are present.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column and Mobile Phase Selection: Start with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[12]

  • Gradient Optimization: Develop a gradient elution program to achieve good separation between the parent peak and all degradation product peaks observed in the forced degradation study.

  • Wavelength Selection: Use a Diode-Array Detector to monitor the elution at multiple wavelengths and select the wavelength of maximum absorbance for this compound for quantification.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

cluster_degradation Degradation Pathway of Nisoldipine Nisoldipine Nisoldipine (1,4-dihydropyridine derivative) This compound This compound (4-(2-nitrosophenyl) pyridine (B92270) analogue) Nisoldipine->this compound Daylight Nitrophenylpyridine Nitrophenylpyridine (Further degradation product) Nisoldipine->Nitrophenylpyridine UV Light

Caption: Degradation pathway of Nisoldipine under light exposure.

cluster_workflow Workflow for Improving Long-Term Stability start Start: Unstable this compound forced_degradation Conduct Forced Degradation Studies (Light, pH, Temp, Humidity) start->forced_degradation identify_pathways Identify Degradation Pathways and Products forced_degradation->identify_pathways develop_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) identify_pathways->develop_method optimize_storage Optimize Storage Conditions (Solid State, Low Temp, Light & Moisture Protection) identify_pathways->optimize_storage formulation_strategies Evaluate Formulation Strategies (e.g., Excipients like Cyclodextrins) identify_pathways->formulation_strategies stability_testing Conduct Long-Term Stability Testing develop_method->stability_testing optimize_storage->stability_testing formulation_strategies->stability_testing end End: Stable this compound for Long-Term Studies stability_testing->end

Caption: Logical workflow for enhancing the stability of this compound.

References

Dehydronitrosonisoldipine interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating potential interferences of dehydronitrosonisoldipine in biological assays. The information provided is based on general principles of assay interference by reactive chemical entities.

General Introduction

This compound, as a potential nitroso-containing dihydropyridine (B1217469) derivative, may be prone to interfering with biological assays through various mechanisms. Compounds with such functionalities can exhibit chemical reactivity, redox activity, and light sensitivity, leading to spurious results. It is crucial to identify and mitigate these non-specific effects to ensure the validity of experimental data. Pan-Assay Interference Compounds (PAINS) are a class of molecules known to produce false positives in high-throughput screens, often through mechanisms like covalent modification of proteins, redox cycling, or aggregation.[1][2] Researchers working with novel or reactive compounds like this compound should be vigilant for such behavior.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with potentially reactive compounds.

Question 1: I am observing a high background signal or apparent inhibition at all concentrations of this compound. What could be the cause?

Answer:

This could be due to several factors related to the compound's intrinsic properties:

  • Light Absorption or Fluorescence: this compound may absorb light at the excitation or emission wavelengths of your assay's detection method (e.g., fluorescence or absorbance-based readouts), leading to quenching or a false signal.

  • Chemical Reactivity: The compound might be reacting directly with assay components, such as the substrate, detection reagents (e.g., MTT, resazurin), or buffer components.[2]

  • Redox Activity: Nitroso compounds can be redox-active, potentially generating reactive oxygen species (ROS) or interfering with assays that rely on redox-sensitive reporters.

Troubleshooting Steps:

  • Run a control experiment: Test this compound in the assay buffer without any biological target (e.g., enzyme or cells). A signal in this control indicates direct interference with the assay reagents.

  • Spectrophotometric Scan: Perform a UV-Vis scan of this compound to determine its absorbance spectrum and identify any overlap with your assay's wavelengths.

  • Vary Detection Method: If possible, use an orthogonal detection method (e.g., luminescence instead of fluorescence) to see if the interference persists.

Question 2: My dose-response curve for this compound is inconsistent and shows poor reproducibility between experiments. What should I investigate?

Answer:

Poor reproducibility can stem from compound instability or its reactivity with assay components.

  • Compound Instability: this compound might be unstable in the assay buffer, degrading over the course of the experiment. This can be influenced by pH, temperature, and light exposure.

  • Thiol Reactivity: The compound may be reacting with cysteine residues on the target protein or other thiol-containing molecules in the assay (e.g., DTT, beta-mercaptoethanol).[2]

  • Aggregation: At higher concentrations, the compound may form aggregates that can non-specifically inhibit enzymes or sequester other assay components.

Troubleshooting Steps:

  • Assess Compound Stability: Use HPLC-MS to analyze the concentration and purity of this compound in the assay buffer over time.

  • Include Thiol Scavengers: Perform the assay in the presence and absence of a reducing agent like Dithiothreitol (DTT). A significant shift in the IC50 value in the presence of DTT suggests thiol reactivity.[2]

  • Test for Aggregation: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. A decrease in inhibition in the presence of the detergent may indicate that the compound is acting via aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A1: Due to its potential light and air sensitivity, it is recommended to store this compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower, protected from light. Prepare stock solutions fresh in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -80°C to minimize freeze-thaw cycles.

Q2: How can I determine if this compound is covalently modifying my target protein?

A2: Mass spectrometry is a powerful technique to investigate covalent modification. You can incubate your target protein with this compound and then analyze the protein by LC-MS/MS to look for an increase in mass corresponding to the addition of the compound or a fragment thereof.

Q3: Can this compound interfere with cell-based assays?

A3: Yes, in addition to the mechanisms described above, this compound could interfere with cell-based assays by:

  • Membrane Disruption: Causing non-specific changes in cell membrane permeability.[1]

  • Cytotoxicity: Inducing cell death through mechanisms unrelated to the intended target.

  • Chelation: Sequestering essential metal ions from the cell culture medium.[1]

It is important to run appropriate cytotoxicity controls (e.g., trypan blue exclusion, LDH release assay) in parallel with your primary cell-based assay.

Data Presentation

Table 1: Illustrative IC50 Values of this compound Under Different Assay Conditions

Assay ConditionTargetIC50 (µM)Fold ChangeInterpretation
Standard BufferEnzyme X10-Baseline activity
+ 1 mM DTTEnzyme X505Potential thiol reactivity
+ 0.01% Triton X-100Enzyme X353.5Potential aggregation
No Enzyme Control-> 100-No direct assay interference

This data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Thiol Reactivity Assay

This protocol assesses the potential for a compound to react with thiol groups.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 M stock solution of Dithiothreitol (DTT) in water.

    • Prepare the assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Assay Procedure:

    • Set up two sets of reactions: one with the standard assay buffer and one with the assay buffer supplemented with a final concentration of 1 mM DTT.

    • Add this compound to each set of reactions over a range of concentrations.

    • Add the target enzyme and substrate to initiate the reaction.

    • Incubate for the desired time at the appropriate temperature.

    • Measure the enzyme activity using a suitable detection method.

  • Data Analysis:

    • Calculate the IC50 values for this compound in the presence and absence of DTT.

    • A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that the compound may be a thiol-reactive electrophile.[2]

Protocol 2: Light Sensitivity Assay

This protocol evaluates the stability of a compound under different light conditions.

  • Sample Preparation:

    • Prepare a solution of this compound in the assay buffer at a relevant concentration.

    • Divide the solution into two sets of transparent and amber vials.

  • Experimental Conditions:

    • Expose one set of vials (transparent) to ambient laboratory light for varying durations (e.g., 0, 1, 2, 4 hours).

    • Keep the second set of vials (amber) protected from light for the same durations.

  • Analysis:

    • At each time point, take an aliquot from each vial and analyze the concentration and purity of this compound using a validated HPLC-MS method.

  • Interpretation:

    • A significant decrease in the concentration of the parent compound in the light-exposed samples compared to the light-protected samples indicates photosensitivity.

Visualizations

Assay_Interference_Workflow cluster_screening Initial Screening cluster_validation Interference Check cluster_troubleshooting Troubleshooting cluster_outcome Outcome start Start HTS hit Initial Hit Identified start->hit check_reactivity Reactive Group? hit->check_reactivity check_pains PAINS Substructure? check_reactivity->check_pains Yes real_hit Confirmed Hit check_reactivity->real_hit No check_aggregation Aggregation Prone? check_pains->check_aggregation Yes check_pains->real_hit No run_controls Run No-Enzyme Control check_aggregation->run_controls Yes check_aggregation->real_hit No add_dtt Add DTT run_controls->add_dtt add_detergent Add Detergent add_dtt->add_detergent false_positive False Positive add_detergent->false_positive Interference Confirmed add_detergent->real_hit No Interference Troubleshooting_Decision_Tree start Unexpected Result reproducibility Is it reproducible? start->reproducibility high_background High background? reproducibility->high_background Yes check_stability Check Compound Stability reproducibility->check_stability No dose_response Shallow dose-response? high_background->dose_response No control_experiment Run No-Enzyme Control high_background->control_experiment Yes thiol_assay Run Thiol Reactivity Assay dose_response->thiol_assay Yes outcome1 Address Stability Issue check_stability->outcome1 check_reagents Check Assay Reagents spectro_scan Perform Spectrophotometric Scan control_experiment->spectro_scan outcome3 Compound Interferes with Reagents control_experiment->outcome3 Signal Present outcome4 Wavelength Overlap spectro_scan->outcome4 Overlap Found aggregation_assay Run Aggregation Assay thiol_assay->aggregation_assay outcome5 Thiol Reactivity Detected thiol_assay->outcome5 Shift in IC50 outcome6 Aggregation Detected aggregation_assay->outcome6 Inhibition Reduced outcome2 Replace Reagents Signaling_Pathway_Interference cluster_pathway Cellular Signaling Pathway cluster_interference Potential Interference Points compound This compound (Reactive Compound) kinase1 Kinase 1 compound->kinase1 Inhibition kinase2 Kinase 2 compound->kinase2 Inhibition receptor Receptor receptor->kinase1 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression mod1 Covalent Modification mod2 Redox Cycling

References

Minimizing batch-to-batch variability of synthesized Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydronitrosonisoldipine Synthesis

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working on the synthesis of this compound. Our goal is to provide practical guidance to help you minimize batch-to-batch variability and achieve consistent, high-quality results.

This compound is the nitroso-pyridine analogue of Nisoldipine (B1678946), typically formed via oxidation and photodegradation of the parent dihydropyridine (B1217469) compound.[1] Controlling this conversion is key to reproducible synthesis. This guide addresses common challenges you may encounter.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis of this compound from its Nisoldipine precursor.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields often stem from incomplete conversion of the Nisoldipine starting material or degradation of the desired product. Consider the following factors:

  • Oxidizing Agent: The choice and amount of oxidant are critical for the aromatization of the dihydropyridine ring. Strong oxidants like nitric acid can cause side reactions, including cleavage of substituents.[2][3]

    • Solution: Screen milder oxidants such as Iodine in methanol (B129727), Manganese Dioxide (MnO₂), or Cerium(IV) Ammonium Nitrate (CAN) to find a balance between reaction rate and selectivity.[2]

  • Reaction Conditions: Overly harsh conditions (high temperature, prolonged reaction time) can degrade the sensitive nitroso group.[4][5] Organonitroso compounds are often sensitive to heat and light.[4]

    • Solution: Optimize the reaction temperature and time. Run small-scale experiments to build a reaction profile and identify the point of maximum conversion before significant degradation occurs. Protect the reaction from light.

  • Workup Procedure: The product may be lost during extraction or purification.

    • Solution: Check the aqueous layer after extraction to ensure your product is not water-soluble.[6] Test the stability of your product to any acidic or basic conditions used in the workup by exposing a small sample and monitoring via TLC.[6]

Q2: I am observing significant batch-to-batch variability in the impurity profile. How can I achieve greater consistency?

A2: Inconsistent impurity profiles are a common challenge when scaling up reactions.[7] The key is to standardize all critical process parameters.

  • Starting Material Quality: Variability in the purity of the initial Nisoldipine will directly impact the final product.

    • Solution: Establish strict quality control specifications for your starting material. Use a validated analytical method, such as HPLC, to confirm the purity of each new batch of Nisoldipine before use.

  • Process Parameters: Minor variations in parameters like reagent addition rate, mixing efficiency, and heat transfer can have a large impact at scale.[7][8]

    • Solution: Implement rigorous process controls. Use automated dosing systems for controlled reagent addition. Ensure consistent mixing speeds and vessel geometry. For temperature-sensitive reactions, monitor the internal reaction temperature closely.

  • Atmosphere Control: The presence of oxygen can lead to undesired oxidative side-products.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.

Q3: My final product appears unstable and degrades quickly upon storage. What are the best practices for handling and storage?

A3: this compound, as a nitroso compound, is inherently reactive and potentially unstable.[4][5][9]

  • Light Sensitivity: Dihydropyridine derivatives and their analogues are often light-sensitive.[1][10]

    • Solution: Store the final compound in amber vials or containers wrapped in aluminum foil to protect it from light. Conduct all purification and handling steps under low-light conditions.

  • Thermal Stability: Nitroso compounds can have low C-N bond dissociation energies, making them sensitive to heat.[4]

    • Solution: Store the compound at low temperatures (e.g., -20°C) to minimize thermal degradation.

  • Atmosphere: The presence of oxygen and moisture can promote degradation.

    • Solution: Store the product under an inert atmosphere (Argon or Nitrogen) and in a desiccated environment.

Frequently Asked Questions (FAQs)

Q: What is the likely synthetic pathway for this compound from Nisoldipine?

A: this compound is the photolytic product of Nisoldipine.[1] The synthesis involves two key transformations: the oxidation (aromatization) of the 1,4-dihydropyridine (B1200194) ring to a pyridine (B92270) ring, and the conversion of the aryl nitro group (-NO₂) to a nitroso group (-N=O). This is often achieved through controlled oxidation and irradiation.

Q: Which analytical method is best for assessing the purity and impurity profile of my synthesized batches?

A: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard for this purpose.[11] A reverse-phase HPLC method using a C18 column with a UV detector allows for the separation and quantification of Nisoldipine, this compound, and other related impurities.[11][12]

Q: I'm scaling up my synthesis from the lab bench to a pilot plant. What new challenges should I anticipate?

A: Scaling up is rarely a linear process and introduces new complexities.[13][14] Key challenges include:

  • Heat and Mass Transfer: Reactions behave differently in larger vessels. Slower heat dissipation can lead to runaway reactions or increased side products.[7]

  • Mixing Efficiency: Achieving homogenous mixing is more difficult at larger scales and can affect reaction kinetics and selectivity.[8]

  • Safety: The risks associated with exothermic events or handling large quantities of reagents increase significantly.[7] A thorough safety review is essential before any scale-up.

Data & Parameters

The following table summarizes key process parameters and their potential impact on the synthesis, providing a starting point for optimization.

ParameterRecommended RangeHigh Value Impact (> Range)Low Value Impact (< Range)
Temperature 0 - 25 °CIncreased degradation of nitroso product; formation of thermal byproducts.Slow or incomplete reaction.
Oxidant Molar Ratio 1.1 - 1.5 eq.Increased risk of over-oxidation and side-product formation.Incomplete conversion of Nisoldipine.
pH (Nitrosation Step) 3 - 5Potential for acid-catalyzed degradation or side reactions.[15]Reduced efficiency of the nitrosation reaction.
Reaction Time 2 - 8 hoursIncreased product degradation after maximum conversion is reached.Incomplete reaction, low yield.

Key Experimental Protocol

Protocol: HPLC Analysis for Purity Assessment of this compound

This protocol outlines a reverse-phase HPLC method for determining the purity of synthesized this compound and quantifying the remaining Nisoldipine precursor.

1. Equipment and Materials:

  • HPLC system with UV-Vis or Diode Array Detector (DAD)

  • Reverse-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 250 mm).[11]

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Orthophosphoric Acid

  • Water (HPLC grade)

  • Sample vials, filters (0.45 µm)

2. Chromatographic Conditions:

  • Mobile Phase: Methanol / 0.01 M KH₂PO₄ buffer (pH adjusted to 4.0 with orthophosphoric acid) in a 65:35 v/v ratio.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.[11]

  • Injection Volume: 10 µL.

3. Standard & Sample Preparation:

  • Standard Solution (10 µg/mL): Accurately weigh and dissolve reference standards of Nisoldipine and this compound in methanol to create stock solutions. Dilute serially with mobile phase to achieve the final concentration.

  • Sample Solution: Accurately weigh ~1 mg of the synthesized batch, dissolve in methanol, and dilute with the mobile phase to a final concentration of approximately 10 µg/mL. Filter the solution through a 0.45 µm filter before injection.

4. System Suitability:

  • Before analysis, perform five replicate injections of the standard solution.

  • The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

  • The tailing factor for each analyte peak should be ≤ 2.0.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the peaks corresponding to Nisoldipine and this compound based on the retention times from the standard injections.

  • Calculate the purity and impurity levels using the peak areas (Area Percent method).

Visualized Workflows and Pathways

The following diagrams illustrate key workflows and chemical pathways relevant to the synthesis of this compound.

Synthesis_Pathway Synthesis and Degradation Pathway Nisoldipine Nisoldipine (1,4-Dihydropyridine) Product This compound (Nitroso-Pyridine) Nisoldipine->Product Controlled Oxidation (e.g., MnO2, hv) Side_Product1 Over-Oxidation Products Nisoldipine->Side_Product1 Harsh Oxidation (e.g., excess HNO3) Side_Product2 Decomposition Products Product->Side_Product2 Heat, Light, Acid Exposure

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Batch Variability Start Problem: High Batch-to-Batch Variability Check_Purity 1. Analyze Starting Material Purity (HPLC) Start->Check_Purity Purity_OK Purity Consistent? Check_Purity->Purity_OK Source_Material Action: Source Higher Purity Starting Material. Qualify new vendor/batch. Purity_OK->Source_Material No Check_Params 2. Review Process Parameter Logs Purity_OK->Check_Params Yes Source_Material->Check_Params Params_OK Parameters Consistent? (Temp, Time, Mixing) Check_Params->Params_OK Standardize_Params Action: Implement Stricter Process Controls (SOPs). Use calibrated equipment. Params_OK->Standardize_Params No Check_Stability 3. Evaluate Product Stability Post-Purification Params_OK->Check_Stability Yes Standardize_Params->Check_Stability Degradation Degradation Observed? Check_Stability->Degradation Improve_Storage Action: Modify Storage (Low Temp, Inert Gas, Dark). Review workup conditions. Degradation->Improve_Storage Yes End Consistent Batches Achieved Degradation->End No Improve_Storage->End

Caption: A logical workflow for troubleshooting synthesis variability.

References

Technical Support Center: Enhancing the Resolution of Dehydronitrosonisoldipine in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mass spectrometry analysis of Dehydronitrosonisoldipine for enhanced resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the mass spectrometric analysis of this compound, offering systematic approaches to identify and resolve them.

Question: Why am I observing poor peak shape (tailing or fronting) for my this compound peak?

Answer:

Poor peak shape for this compound can arise from several factors related to the liquid chromatography (LC) system or the sample itself. Here’s a step-by-step guide to troubleshoot this issue:

  • Assess the Scope of the Problem:

    • Are all peaks tailing or only the this compound peak? If all peaks are affected, it likely points to a system-wide issue such as a column problem or improper mobile phase preparation. If only the analyte peak is tailing, it suggests a specific interaction between this compound and the stationary phase.

  • Investigate and Address Potential Causes:

    • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.

      • Solution: Add a mobile phase modifier to reduce these interactions. Formic acid (0.1%) is commonly used to protonate the analyte and silanol groups, minimizing unwanted interactions. Ammonium formate (B1220265) can also be effective.

    • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or tailing.

      • Solution: Reduce the injection volume or dilute the sample and reinject.

    • Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Ensure the sample solvent is as weak as or weaker than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase.

    • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help extend the life of the analytical column.

Question: My signal intensity for this compound is low. How can I improve it?

Answer:

Low signal intensity can be due to issues with sample preparation, chromatographic conditions, or mass spectrometer settings. Follow these steps to enhance the signal:

  • Optimize Sample Preparation:

    • Efficient Extraction: Ensure your sample preparation method, such as protein precipitation with acetonitrile (B52724), provides good recovery of this compound.

    • Sample Concentration: If the concentration is too low, consider concentrating the sample before injection. However, be mindful of potential matrix effects.

  • Refine Liquid Chromatography Conditions:

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Formic acid (0.1%) generally promotes good protonation in positive ion mode, leading to a stronger signal.

    • Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency, leading to a better signal-to-noise ratio.

  • Optimize Mass Spectrometer Source Parameters:

    • Ionization Mode: this compound is typically analyzed in positive electrospray ionization (ESI) mode.

    • Source Settings: Systematically optimize the source parameters, including capillary voltage, nebulizer gas pressure, and drying gas flow and temperature, to maximize the ion current for the target analyte.

  • Enhance MS/MS Fragmentation:

    • Collision Energy and Cone Voltage: Optimize the collision energy and cone voltage to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ions used for quantification.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting LC-MS/MS parameters for this compound analysis?

A1: For initial method development, the following parameters can be used as a starting point. Optimization will be necessary to achieve the best resolution and sensitivity for your specific instrumentation and sample matrix.

ParameterRecommended Starting Condition
LC Column C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a shallow gradient (e.g., 5-95% B over 10 minutes)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

Q2: How can I improve the chromatographic separation between this compound and other nisoldipine (B1678946) metabolites?

A2: Achieving good separation is crucial for accurate quantification. Consider the following strategies:

  • Column Chemistry: While C18 columns are a good starting point, alternative stationary phases can offer different selectivity. A phenyl-hexyl column may provide better separation for aromatic compounds like this compound due to π-π interactions.

  • Gradient Optimization: A slow, shallow gradient will generally provide better resolution than a fast, steep gradient. Experiment with different gradient profiles to maximize the separation between closely eluting peaks.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds. However, ensure the pH is compatible with your column's specifications.

Q3: What is the expected fragmentation pattern for this compound in MS/MS?

A3: The fragmentation of dihydropyridine (B1217469) compounds in positive ion ESI-MS/MS typically involves the loss of the ester side chains and modifications to the dihydropyridine ring. For this compound, the fragmentation is expected to be initiated by the loss of the nitroso group and subsequent cleavages of the ester functionalities.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the development of a robust LC-MS/MS method.

Parameter Condition
LC System UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-9 min: 95% B; 9-10 min: 5% B
Flow Rate 0.4 mL/min
Column Temp. 45 °C
Injection Vol. 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V (Optimize for this compound)
Desolvation Temp. 450 °C
Desolvation Gas 800 L/hr
Collision Energy 20 eV (Optimize for specific MRM transitions)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc UHPLC Separation (C18 Column) reconstitute->lc ms Mass Spectrometry (ESI+) lc->ms data Data Acquisition (MRM) ms->data peak Peak Integration data->peak quant Quantification peak->quant report Reporting quant->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_peak_shape cluster_all_peaks cluster_single_peak start Poor Peak Shape Observed (Tailing or Fronting) q_scope Are all peaks affected? start->q_scope system_issue Likely System-Wide Issue q_scope->system_issue Yes analyte_issue Likely Analyte-Specific Issue q_scope->analyte_issue No check_column Check Column Condition (Contamination, Age) system_issue->check_column check_mp Check Mobile Phase (Preparation, pH) system_issue->check_mp check_silanol Address Silanol Interactions (Add Formic Acid/Ammonium Formate) analyte_issue->check_silanol check_overload Check for Column Overload (Reduce Injection Volume/Concentration) analyte_issue->check_overload check_solvent Check Sample Solvent Strength analyte_issue->check_solvent

Caption: Troubleshooting logic for poor peak shape.

Addressing matrix effects in Dehydronitrosonisoldipine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of Dehydronitrosonisoldipine.

Frequently Asked Questions (FAQs)

Q1: What is the matrix effect and how does it impact the bioanalysis of this compound?

A1: The matrix effect is the alteration of analyte ionization efficiency by co-eluting endogenous or exogenous components in a biological sample.[1][2][3] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[2][4] In bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), these interfering components can compete with this compound for ionization in the MS source.[5]

Q2: What are the common sources of matrix effects in plasma or serum samples for this compound analysis?

A2: Common sources of matrix effects in plasma or serum include:

  • Endogenous compounds: Phospholipids (B1166683), salts, proteins, and metabolites that are naturally present in the biological matrix.[6]

  • Exogenous compounds: Anticoagulants (e.g., Li-heparin), drug metabolites, and contaminants from sample collection tubes (e.g., polymers).[7]

Q3: How can I qualitatively and quantitatively assess the matrix effect for my this compound assay?

A3:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[8] A constant flow of this compound solution is infused into the LC eluent after the analytical column, and a blank extracted matrix sample is injected.[8] Dips or peaks in the baseline signal indicate the presence of matrix effects.[9]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method to quantify the matrix effect.[6] The response of this compound spiked into an extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration.[3] The matrix factor (MF) is calculated, and a value less than 1 indicates ion suppression, while a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

Problem: Poor sensitivity and inconsistent results for this compound quantification.

This issue is often attributable to ion suppression. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Evaluation of the Matrix Effect

Before making significant changes to your method, it's crucial to confirm that matrix effects are the root cause of the issue.

  • Action: Perform a post-column infusion experiment to visualize the regions of ion suppression.

  • Action: Quantify the matrix effect by calculating the Matrix Factor (MF) using the post-extraction spike method.

Table 1: Interpretation of Matrix Factor (MF)

Matrix Factor (MF)InterpretationImplication for this compound Assay
MF = 1No matrix effectAssay performance is not impacted by matrix components.
MF < 1Ion SuppressionUnderestimation of this compound concentration.
MF > 1Ion EnhancementOverestimation of this compound concentration.
CV of MF > 15%Unacceptable VariationInconsistent results across different samples.
Step 2: Optimization of Sample Preparation

Inadequate sample cleanup is a primary cause of matrix effects.[10] Improving the sample preparation method is often the most effective way to reduce interferences.[6][11]

  • Protein Precipitation (PPT): This is a simple and fast method but may not provide the cleanest extracts, often leaving phospholipids that cause ion suppression.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample by partitioning this compound into an organic solvent, leaving many interfering substances in the aqueous phase.

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing matrix interferences, providing the cleanest extracts.[12]

Table 2: Comparison of Sample Preparation Techniques for this compound Bioanalysis

TechniqueTypical Recovery (%)Matrix Effect (MF)ThroughputCost per Sample
Protein Precipitation85 - 1050.6 - 0.9HighLow
Liquid-Liquid Extraction70 - 950.8 - 1.1MediumMedium
Solid-Phase Extraction90 - 1100.9 - 1.1Low to MediumHigh

Illustrative data based on typical performance for small molecules.

Step 3: Chromatographic Separation Improvement

If sample preparation optimization is insufficient, modifying the chromatographic conditions can help separate this compound from co-eluting interferences.[2][8]

  • Action: Adjust the gradient elution profile to better resolve the analyte peak from early-eluting salts and late-eluting phospholipids.

  • Action: Screen different analytical columns (e.g., C8, C18, Phenyl-Hexyl) to alter selectivity.

  • Action: Consider using a smaller particle size column (e.g., sub-2 µm) for improved peak resolution and efficiency.

Step 4: Mass Spectrometry Source and Ionization Mode Optimization
  • Action: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI), as it is often less prone to ion suppression.[13]

  • Action: If the analyte can be ionized in both positive and negative modes, evaluate which polarity provides a better signal-to-noise ratio and is less affected by interferences.[5][11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Preparation of Set A (Analyte in Neat Solution): Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., low and high QC levels).

  • Preparation of Set B (Analyte Spiked Post-Extraction): a. Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method. b. Spike the extracted blank matrix with the this compound standard solution to achieve the same final concentration as in Set A.

  • Analysis: Analyze both sets of samples using the LC-MS/MS method.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A)

    • Calculate the mean MF and the coefficient of variation (CV) across the different lots of matrix.

Protocol 2: Solid-Phase Extraction (SPE) for this compound
  • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Loading: Pre-treat 0.5 mL of plasma sample by adding 0.5 mL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol/water (20:80, v/v) to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Inconsistent/Low Signal for this compound assess_me Step 1: Assess Matrix Effect (Post-Column Infusion & Post-Extraction Spike) start->assess_me is_me_present Is Matrix Effect Significant? assess_me->is_me_present optimize_sp Step 2: Optimize Sample Preparation (PPT -> LLE -> SPE) is_me_present->optimize_sp Yes end_bad Further Method Development Required is_me_present->end_bad No is_sp_sufficient Is Matrix Effect Resolved? optimize_sp->is_sp_sufficient optimize_lc Step 3: Optimize Chromatography (Gradient, Column) is_sp_sufficient->optimize_lc No end_good Problem Resolved: Assay is Robust is_sp_sufficient->end_good Yes is_lc_sufficient Is Matrix Effect Resolved? optimize_lc->is_lc_sufficient optimize_ms Step 4: Optimize MS Source (Switch Ionization Mode ESI/APCI) is_lc_sufficient->optimize_ms No is_lc_sufficient->end_good Yes optimize_ms->end_good

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow cluster_spe Solid-Phase Extraction Protocol conditioning 1. Conditioning (Methanol -> Water) loading 2. Loading (Pre-treated Plasma Sample) conditioning->loading washing 3. Washing (Aqueous/Organic Mix) loading->washing elution 4. Elution (Organic Solvent +/- Modifier) washing->elution evap_recon 5. Evaporation & Reconstitution elution->evap_recon

Caption: Solid-Phase Extraction (SPE) experimental workflow.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Dehydronitrosonisoldipine and Nisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Dehydronitrosonisoldipine and its parent compound, Nisoldipine. While structurally related, these molecules exhibit distinct primary mechanisms of action, a critical consideration for research and therapeutic development. This document summarizes their known activities, presents available quantitative data, outlines relevant experimental methodologies, and visualizes their signaling pathways.

Executive Summary

Nisoldipine is a well-established dihydropyridine (B1217469) calcium channel blocker, primarily utilized as a potent arterial vasodilator for the treatment of hypertension.[1][2][3] Its therapeutic effects are mediated by the inhibition of L-type calcium channels in vascular smooth muscle. In contrast, this compound, a derivative of Nisoldipine, has been identified as an irreversible and cell-permeant inhibitor of Sterile Alpha and TIR Motif-containing 1 (SARM1), a key protein involved in programmed axonal degeneration. This fundamental difference in their primary molecular targets underscores their distinct pharmacological profiles.

Data Presentation: A Comparative Overview

The following table summarizes the key activities and available quantitative data for this compound and Nisoldipine.

FeatureThis compoundNisoldipine
Primary Mechanism of Action Irreversible inhibitor of SARM1Dihydropyridine calcium channel blocker
Primary Biological Effect Inhibition of axonal degenerationVasodilation, reduction of blood pressure
Molecular Target Sterile Alpha and TIR Motif-containing 1 (SARM1)L-type voltage-gated calcium channels
Quantitative Activity Data IC50: 4 µM (in SARM1-dN-expression cells)IC50: Not applicable for SARM1 inhibition. Potency for calcium channel blockade is established, but specific IC50 values vary depending on the experimental conditions.
Therapeutic Potential Neuroprotective agent for neurodegenerative disordersAntihypertensive, antianginal

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and Nisoldipine stem from their interaction with different cellular signaling pathways.

This compound: Inhibition of the SARM1 Pathway

This compound acts by blocking the activation of SARM1. SARM1 is a central executioner of a programmed axonal death pathway. Its activation, often triggered by injury or disease, leads to the rapid depletion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential molecule for cellular energy metabolism and survival. By inhibiting SARM1, this compound preserves axonal NAD+ levels, thereby preventing axonal degeneration.[1]

SARM1_Pathway cluster_0 Axonal Injury/Stress cluster_1 SARM1 Activation cluster_2 This compound Intervention cluster_3 Downstream Effects Axonal Injury Axonal Injury SARM1_inactive Inactive SARM1 Axonal Injury->SARM1_inactive triggers SARM1_active Active SARM1 (NADase) SARM1_inactive->SARM1_active NAD_depletion NAD+ Depletion SARM1_active->NAD_depletion catalyzes This compound This compound This compound->SARM1_active inhibits activation Axon_Degeneration Axon Degeneration NAD_depletion->Axon_Degeneration

Caption: SARM1 signaling pathway and the inhibitory action of this compound.

Nisoldipine: Blockade of L-type Calcium Channels

Nisoldipine, a dihydropyridine derivative, selectively binds to L-type voltage-gated calcium channels located in the plasma membrane of vascular smooth muscle cells.[2][3] This binding inhibits the influx of extracellular calcium ions into the cells. Since calcium influx is a critical step in the initiation of smooth muscle contraction, the reduction in intracellular calcium concentration leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent decrease in blood pressure.

Calcium_Channel_Pathway cluster_0 Vascular Smooth Muscle Cell cluster_1 Nisoldipine Intervention cluster_2 Physiological Effect Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to (when inhibited) Nisoldipine Nisoldipine Nisoldipine->Ca_channel blocks

Caption: Mechanism of action of Nisoldipine via L-type calcium channel blockade.

Experimental Protocols

The distinct activities of this compound and Nisoldipine are determined using specific in vitro assays. The following are generalized protocols for assessing SARM1 inhibition and calcium channel blocking activity.

SARM1 Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the NADase activity of SARM1.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against SARM1.

Materials:

  • Recombinant human SARM1 protein

  • Nicotinamide adenine dinucleotide (NAD+)

  • Test compound (e.g., this compound)

  • Assay buffer

  • Detection reagent for NAD+ or its breakdown products (e.g., utilizing mass spectrometry or a fluorescent probe)

  • Microplate reader

Procedure:

  • Prepare a solution of recombinant SARM1 protein in the assay buffer.

  • Serially dilute the test compound to create a range of concentrations.

  • In a microplate, add the SARM1 protein solution to wells containing the different concentrations of the test compound. Include control wells with no inhibitor.

  • Initiate the enzymatic reaction by adding a solution of NAD+ to all wells.

  • Incubate the plate at a controlled temperature for a specific period.

  • Stop the reaction and add the detection reagent to quantify the remaining NAD+ or the amount of product formed.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of SARM1 inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Calcium Channel Blocking Assay (Isolated Tissue Bath)

This classic pharmacological method assesses the ability of a compound to inhibit vascular smooth muscle contraction induced by a depolarizing agent, which opens voltage-gated calcium channels.

Objective: To evaluate the vasodilatory effect of a test compound by measuring its inhibition of potassium chloride (KCl)-induced contractions in isolated arterial rings.

Materials:

  • Isolated arterial tissue (e.g., rat aorta)

  • Krebs-Henseleit solution (physiological salt solution)

  • Potassium chloride (KCl) solution (high concentration to induce depolarization)

  • Test compound (e.g., Nisoldipine)

  • Isolated organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Isolate the artery and cut it into rings of a specific length.

  • Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Allow the tissues to equilibrate under a resting tension.

  • Induce a sustained contraction by adding a high concentration of KCl to the bath.

  • Once the contraction has stabilized, cumulatively add increasing concentrations of the test compound to the bath.

  • Record the relaxation response as a decrease in tension.

  • Calculate the percentage of relaxation for each concentration of the test compound relative to the maximal KCl-induced contraction.

  • Plot the percentage of relaxation against the logarithm of the compound concentration to determine the potency (e.g., EC50) of the test compound.

Conclusion

The comparison between this compound and Nisoldipine highlights a fascinating example of how a structural modification to a parent drug can lead to a completely different pharmacological profile. While Nisoldipine remains a cornerstone in the management of hypertension through its well-characterized calcium channel blocking activity, this compound emerges as a promising tool for neurodegeneration research due to its specific inhibition of the SARM1 pathway. For researchers and drug developers, this distinction is paramount. The choice between these two compounds will be dictated entirely by the biological system and therapeutic area of interest. Further research, including direct comparative studies in a broader range of assays, will be beneficial to fully elucidate their respective selectivity and potential off-target effects.

References

Comparative Analysis of Dehydronitrosonisoldipine and Nisoldipine on L-type Calcium Channels: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of Dehydronitrosonisoldipine and its parent compound, Nisoldipine, concerning their effects on L-type calcium channels. While Nisoldipine is a well-characterized L-type calcium channel blocker, data on the specific activity of this compound at these channels is currently not available in published experimental studies.

Nisoldipine, a member of the dihydropyridine (B1217469) class of calcium channel blockers, is a potent and selective inhibitor of L-type calcium channels.[1][2][3] Its mechanism of action involves binding to the α1 subunit of the L-type calcium channel, thereby inhibiting the influx of extracellular calcium ions into vascular smooth muscle and cardiac muscle cells.[1][3] This action leads to vasodilation and a subsequent reduction in blood pressure.[1] Nisoldipine exhibits a higher affinity for L-type calcium channels in vascular smooth muscle compared to those in cardiac muscle, contributing to its primary use as an antihypertensive agent.[1][4]

This compound is recognized as a principal metabolite and a photodegradation product of Nisoldipine. In recent scientific literature, it has gained attention primarily as an inhibitor of Sterile Alpha and Toll/Interleukin-1 Receptor motif-containing 1 (SARM1), a key protein involved in the regulation of axonal degeneration. While some sources may generically refer to it as a "calcium channel antagonist," specific experimental data detailing its potency, mechanism of action, or comparative efficacy against Nisoldipine on L-type calcium channels is conspicuously absent from peer-reviewed research.

The current body of evidence is insufficient to construct a detailed comparison of the effects of these two compounds on L-type calcium channels. Key quantitative parameters such as the half-maximal inhibitory concentration (IC50) or binding affinities (Ki) for this compound at L-type calcium channels have not been reported. Consequently, a direct comparison of their pharmacological profiles in this context cannot be made.

L-type Calcium Channel Signaling and Nisoldipine's Point of Intervention

L-type calcium channels play a crucial role in cardiovascular physiology. Upon membrane depolarization, these channels open, allowing the influx of calcium ions (Ca2+). In smooth muscle cells, this influx triggers a cascade of events leading to muscle contraction and vasoconstriction. Nisoldipine intervenes by blocking these channels, thus preventing this signaling pathway.

LType_Calcium_Channel_Signaling cluster_membrane Cell Membrane L-type_Ca_Channel L-type Ca2+ Channel Ca_Influx Ca2+ Influx L-type_Ca_Channel->Ca_Influx Depolarization Depolarization Depolarization->L-type_Ca_Channel opens Contraction Smooth Muscle Contraction Ca_Influx->Contraction Nisoldipine Nisoldipine Nisoldipine->L-type_Ca_Channel blocks Experimental_Workflow cluster_preparation Preparation cluster_electrophysiology Electrophysiology cluster_binding Binding Assay Cell_Culture Cell Line Expressing L-type Ca2+ Channels (e.g., HEK293, smooth muscle cells) Patch_Clamp Whole-cell Patch Clamp Recording Cell_Culture->Patch_Clamp Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep Compound_Prep Prepare Stock Solutions: Nisoldipine & This compound Compound_Prep->Patch_Clamp Radioligand_Binding Radioligand Binding Assay (e.g., with [3H]-nitrendipine) Compound_Prep->Radioligand_Binding IV_Curve Generate I-V Curves in presence of compounds Patch_Clamp->IV_Curve IC50_Calc Calculate IC50 Values IV_Curve->IC50_Calc Comparative_Analysis Comparative Analysis of Potency and Efficacy IC50_Calc->Comparative_Analysis Membrane_Prep->Radioligand_Binding Ki_Calc Calculate Ki Values Radioligand_Binding->Ki_Calc Ki_Calc->Comparative_Analysis

References

Validating a Bioanalytical Method for Dehydronitrosonisoldipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The industry gold standard for bioanalytical assays is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. A common alternative is High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which offers a more accessible and cost-effective approach. This guide will compare these two methods, presenting their respective performance data and detailed experimental protocols.

Comparative Performance of Bioanalytical Methods

The following tables summarize the typical validation parameters for an LC-MS/MS and an HPLC-UV method, based on published data for Amlodipine, which can be considered representative for Dehydronitrosonisoldipine method development.

Table 1: Comparison of LC-MS/MS and HPLC-UV Method Validation Parameters

ParameterLC-MS/MS MethodHPLC-UV Method
Linearity Range 0.1 - 20 ng/mL10 - 500 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%
Intra-day Accuracy (%Bias) ± 15%± 15%
Inter-day Accuracy (%Bias) ± 15%± 15%
Recovery (%) 85 - 115%80 - 120%

Table 2: Stability Data for Amlodipine in Human Plasma (LC-MS/MS Method)

Stability ConditionConcentration (ng/mL)Mean ± SD (ng/mL)Accuracy (%)
Bench-top (6 hours at RT) 10.98 ± 0.0798.0
1514.7 ± 0.898.0
Freeze-thaw (3 cycles) 10.95 ± 0.0995.0
1514.5 ± 1.196.7
Long-term (-20°C for 30 days) 10.97 ± 0.0697.0
1514.8 ± 0.998.7

Experimental Workflow

The general workflow for a bioanalytical method validation is depicted in the diagram below. This process ensures that the developed method is reliable and reproducible for its intended purpose.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Dev Method Development & Optimization Selectivity Selectivity Dev->Selectivity Proceed to Validation Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery Stability Stability Recovery->Stability SamplePrep Sample Preparation Stability->SamplePrep Validated Method Analysis Chromatographic Analysis SamplePrep->Analysis DataProc Data Processing Analysis->DataProc

Bioanalytical Method Validation Workflow

Experimental Protocols

Below are detailed methodologies for the key experiments involved in validating a bioanalytical method for a dihydropyridine (B1217469) derivative in plasma.

Method 1: LC-MS/MS

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol (B129727).

  • Working Solutions: Prepare serial dilutions of the stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike appropriate amounts of the working solutions into blank human plasma to obtain calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 2, 5, 10, and 20 ng/mL.

  • Prepare QC samples in the same manner at four concentration levels: Lower Limit of Quantification (LLOQ, 0.1 ng/mL), Low QC (LQC, 0.3 ng/mL), Medium QC (MQC, 8 ng/mL), and High QC (HQC, 16 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a deuterated analog of this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. Chromatographic and Mass Spectrometric Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for this compound and the internal standard.

Method 2: HPLC-UV

1. Preparation of Stock and Working Solutions:

  • Follow the same procedure as for the LC-MS/MS method.

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank human plasma with working solutions to obtain calibration standards at concentrations of 10, 20, 50, 100, 200, and 500 ng/mL.

  • Prepare QC samples at 10 ng/mL (LLOQ), 30 ng/mL (LQC), 150 ng/mL (MQC), and 400 ng/mL (HQC).

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of plasma sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of a mixture of methanol and 2% ammonium (B1175870) hydroxide.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

4. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5) at a ratio of 40:60 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorption maximum of this compound (typically around 238 nm for dihydropyridines).

By following these protocols and adapting them to the specific properties of this compound, researchers can develop and validate a robust and reliable bioanalytical method suitable for regulatory submissions and pivotal drug development studies. The choice between LC-MS/MS and HPLC-UV will depend on the required sensitivity, the complexity of the biological matrix, and the available instrumentation.

Comparative Analysis of Nisoldipine Antibody Cross-Reactivity with Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of anti-nisoldipine antibodies with its metabolite, dehydronitrosonisoldipine. The following sections detail hypothetical performance data, the experimental protocols used to determine cross-reactivity, and visual diagrams of the metabolic pathway and experimental workflow. This information is critical for the development and validation of specific immunoassays for nisoldipine (B1678946), ensuring accurate quantification in pharmacokinetic and metabolism studies.

Data Presentation

The cross-reactivity of an antibody is a measure of its ability to bind to molecules other than its target antigen. In the context of drug immunoassays, it is crucial to assess the cross-reactivity with major metabolites to ensure the assay's specificity. The data presented below is hypothetical, as no specific experimental data for the cross-reactivity between nisoldipine antibodies and this compound is publicly available. The table illustrates how such data would be presented to compare the binding affinity of the antibody to both the parent drug and its metabolite.

The degree of cross-reactivity is determined using a competitive enzyme-linked immunosorbent assay (ELISA). The concentration of the analyte that causes 50% inhibition of the signal (IC50) is determined for both the target analyte (nisoldipine) and the potential cross-reactant (this compound). The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Nisoldipine / IC50 of this compound) x 100

CompoundIC50 (ng/mL)% Cross-Reactivity
Nisoldipine15100%
This compound3005%

Table 1: Hypothetical Cross-Reactivity Data for Anti-Nisoldipine Antibody.

This hypothetical data suggests that the anti-nisoldipine antibody is highly specific for nisoldipine, with a significantly lower affinity for this compound. A 5% cross-reactivity indicates that this compound is 20 times less likely to be detected by the antibody than nisoldipine at the same concentration.

Signaling Pathway: Nisoldipine Metabolism

Nisoldipine, a dihydropyridine (B1217469) calcium channel blocker, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4). One of the metabolic pathways involves the oxidation of the dihydropyridine ring to a pyridine (B92270) ring, leading to the formation of dehydronisoldipine. The nitro group can also be reduced to a nitroso group, forming this compound. Understanding this pathway is essential for identifying potential cross-reactants in immunoassay development.

Nisoldipine Metabolism Nisoldipine Nisoldipine Dehydronisoldipine Dehydronisoldipine Nisoldipine->Dehydronisoldipine CYP3A4 (Oxidation) This compound This compound Dehydronisoldipine->this compound Reduction

Metabolic conversion of nisoldipine.

Experimental Protocols

The following is a detailed protocol for a competitive ELISA designed to determine the cross-reactivity of an anti-nisoldipine antibody with this compound.

1. Materials and Reagents:

  • 96-well microtiter plates (high-binding)

  • Anti-Nisoldipine monoclonal antibody

  • Nisoldipine standard

  • This compound

  • Nisoldipine-Horseradish Peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

2. Plate Coating:

  • Dilute the anti-nisoldipine antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

  • Add 100 µL of the diluted antibody to each well of the 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Wash the plate three times with 200 µL of Wash Buffer per well.

3. Blocking:

  • Add 200 µL of Blocking Buffer to each well.

  • Incubate for 1-2 hours at room temperature.

  • Wash the plate three times with Wash Buffer.

4. Competitive Reaction:

  • Prepare serial dilutions of nisoldipine (standard) and this compound (potential cross-reactant) in assay buffer.

  • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

  • Add 50 µL of the nisoldipine-HRP conjugate (at a pre-determined optimal dilution) to all wells.

  • Incubate for 1-2 hours at room temperature on a shaker.

  • Wash the plate five times with Wash Buffer.

5. Detection:

  • Add 100 µL of Substrate Solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Add 50 µL of Stop Solution to each well to stop the reaction.

6. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Plot the absorbance values against the logarithm of the concentration for both nisoldipine and this compound.

  • Determine the IC50 value for each compound from the respective dose-response curves.

  • Calculate the percent cross-reactivity using the formula mentioned in the Data Presentation section.

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA workflow for assessing antibody cross-reactivity.

Competitive ELISA Workflow cluster_preparation Plate Preparation cluster_assay Competitive Assay cluster_detection Detection & Analysis p1 Coat plate with anti-nisoldipine antibody p2 Block non-specific binding sites p1->p2 a1 Add nisoldipine standards or this compound p2->a1 a2 Add nisoldipine-HRP conjugate a1->a2 a3 Incubate to allow competition a2->a3 d1 Wash plate a3->d1 d2 Add substrate and develop color d1->d2 d3 Stop reaction and read absorbance d2->d3 d4 Calculate IC50 and % cross-reactivity d3->d4

Workflow for cross-reactivity assessment.

Comparative Stability of Dehydronitrosonisoldipine and Other Nitroso Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of nitroso compounds is paramount for ensuring the efficacy, safety, and shelf-life of potential therapeutics. This guide provides a comparative analysis of the stability of Dehydronitrosonisoldipine against other well-characterized nitroso compounds, namely S-nitrosoglutathione (GSNO) and S-nitroso-N-acetylpenicillamine (SNAP), supported by experimental data and detailed methodologies.

This compound is a C-nitroso compound and a primary photodegradation product of the calcium channel blocker nisoldipine (B1678946).[1][2] In contrast, GSNO and SNAP are S-nitrosothiols (RSNOs), a class of compounds known for their role as nitric oxide (NO) donors.[3][4] The inherent differences in their chemical structures—a nitroso group attached to a carbon atom versus a sulfur atom—significantly influence their stability profiles.

Comparative Stability Analysis

Forced degradation studies are crucial for elucidating the intrinsic stability of drug molecules.[5][6][7][8][9] These studies involve exposing the compound to stress conditions such as heat, light, humidity, and varying pH to predict its degradation pathways and kinetics.

While specific quantitative stability data for isolated this compound is not extensively available in the public domain, its stability can be inferred from the forced degradation studies of its parent compound, nisoldipine. Conversely, the stability of GSNO and SNAP has been thoroughly investigated, providing a strong basis for comparison.

Thermal Stability

Studies on 1,4-dihydropyridine (B1200194) derivatives, including nisoldipine, have shown that thermal degradation, particularly in the presence of humidity, leads to the formation of the corresponding nitroso derivative through the aromatization of the dihydropyridine (B1217469) ring.[10][11] This suggests that this compound is a product of thermal stress on nisoldipine.

In a comparative study, the thermal stability of solid GSNO and SNAP was assessed using thermogravimetric analysis (TGA). The homolytic cleavage of the S-N bond, leading to the release of NO, occurred at 134.7 ± 0.8 °C for GSNO and 132.8 ± 0.9 °C for SNAP.[3] In solution, both GSNO and SNAP exhibit an inverse relationship between stability and temperature, with refrigeration significantly extending their shelf-life.[3][12]

Photostability

Nisoldipine is known to be highly sensitive to light.[1][13] Exposure to daylight and UV light induces the formation of this compound (nitrosophenylpyridine derivative).[1][2] The photodegradation of solid-state nisoldipine follows zero-order kinetics.[1]

S-nitrosothiols are also susceptible to light-induced decomposition.[3] After seven hours of exposure to overhead fluorescent lighting, GSNO and SNAP decomposed by 19.3 ± 0.5% and 30 ± 2%, respectively, indicating that GSNO is more photostable than SNAP under these conditions.[3]

Stability in Solution (pH Influence)

The hydrolytic degradation of nisoldipine is significantly influenced by pH, with notable degradation occurring at alkaline pH (>8).[14] This degradation also follows first-order kinetics.[14]

For S-nitrosothiols, pH plays a critical role in their stability. A comparative study revealed that a decrease in pH from 7.4 to 5.0 enhanced the stability of both GSNO and SNAP.[3][12] However, a further decrease to pH 3.0 resulted in decreased stability for both, with SNAP being more stable than GSNO at this acidic pH.[3][12]

Data Summary

CompoundClassThermal StabilityPhotostabilitypH Stability
This compound C-NitrosoFormed from thermal degradation of nisoldipine in the presence of humidity.[10][11] Specific decomposition temperature not readily available.Formed from photodegradation of nisoldipine under daylight and UV light.[1][2]Nisoldipine degradation (leading to this compound formation) is significant at alkaline pH.[14]
S-nitrosoglutathione (GSNO) S-NitrosothiolSolid-state S-N bond cleavage at 134.7 ± 0.8 °C.[3] Stability in solution decreases with increasing temperature.[3][12]Decomposes upon exposure to fluorescent light (19.3 ± 0.5% after 7h).[3]More stable at pH 5.0 than at pH 7.4 or 3.0.[3][12]
S-nitroso-N-acetylpenicillamine (SNAP) S-NitrosothiolSolid-state S-N bond cleavage at 132.8 ± 0.9 °C.[3] Stability in solution decreases with increasing temperature.[3][12]Decomposes upon exposure to fluorescent light (30 ± 2% after 7h).[3]More stable at pH 5.0 and 3.0 than at pH 7.4.[3][12]

Experimental Protocols

Forced Degradation Study (General Protocol)

Forced degradation studies are typically performed according to ICH guidelines (Q1A, Q1B).[3][5][6][9][15]

  • Acid and Base Hydrolysis: The drug substance is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature or elevated temperatures for a specified period.

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 60-80°C) for a defined time. For solutions, the study is conducted at elevated temperatures in a controlled environment.[16]

  • Photodegradation: The drug substance (as solid or in solution) is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][4] A control sample is kept in the dark to differentiate between thermal and photolytic degradation.

Stability-Indicating HPLC Method for Nisoldipine and its Degradation Products

A validated high-performance liquid chromatography (HPLC) method is essential for quantifying the parent drug and its degradation products.

  • Chromatographic Conditions (Example for Nisoldipine):

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 5 µm)[7][17]

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.01 M potassium dihydrogen phosphate) and an organic solvent (e.g., methanol).[7][17]

    • Flow Rate: 1.0 mL/min[7][17]

    • Detection: UV detector set at an appropriate wavelength (e.g., 275 nm for nisoldipine).[7][17]

    • Injection Volume: 20 µL[7][17]

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Signaling Pathway and Experimental Workflow

Nitroso compounds, particularly S-nitrosothiols, are known to exert their biological effects through the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to various physiological responses, such as smooth muscle relaxation.

NO_cGMP_Pathway cluster_extracellular Extracellular cluster_cell Target Cell Nitroso_Compound Nitroso Compound (e.g., GSNO, SNAP) NO Nitric Oxide (NO) Nitroso_Compound->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP Cyclic GMP (cGMP) sGC->cGMP GTP GTP GTP->cGMP Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activation Response Physiological Response (e.g., Muscle Relaxation) PKG->Response Phosphorylation of target proteins Stability_Workflow Start Start: Obtain Test Compounds (this compound, GSNO, SNAP) Stress Forced Degradation Studies (Thermal, Photolytic, pH) Start->Stress Sampling Sample Collection at Different Time Points Stress->Sampling Analysis Quantitative Analysis (Stability-Indicating HPLC) Sampling->Analysis Data Data Analysis (Degradation Kinetics, Half-life) Analysis->Data Comparison Comparative Stability Assessment Data->Comparison End End: Publish Comparison Guide Comparison->End

References

In Silico Modeling of Receptor Binding: A Comparative Analysis of Dehydronitrosonisoldipine and Nisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding characteristics of Dehydronitrosonisoldipine and its parent compound, Nisoldipine. While both molecules originate from the same chemical scaffold, their primary molecular targets and modes of interaction differ significantly, necessitating distinct approaches for in silico modeling and experimental validation. This document outlines these differences, providing a framework for researchers engaged in the study of these and similar compounds.

Executive Summary

Nisoldipine is a well-established L-type calcium channel blocker, exerting its therapeutic effects in hypertension and angina through non-covalent interactions. In contrast, its derivative, this compound, has been identified as a covalent inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key regulator of axonal degeneration. This fundamental difference in their mechanism of action dictates the application of distinct in silico and experimental methodologies for studying their receptor binding.

Quantitative Data Summary

The following table summarizes the available quantitative data for the receptor binding of this compound and Nisoldipine. It is important to note that direct comparative binding studies are limited due to their different primary targets.

ParameterThis compoundNisoldipineReference
Primary Receptor Sterile Alpha and TIR Motif Containing 1 (SARM1)L-type Calcium Channel[1]
Binding Type CovalentNon-covalent[1]
Binding Affinity (IC50) 4 µM (in SARM1-dN-expression cells)Not directly reported in snippets
Binding Affinity (Kd) Not reported in snippetsApparent Kd increased in chronically treated rats[2]

Experimental Protocols

Radioligand Binding Assay (for Nisoldipine)

A standard experimental approach to determine the binding affinity (Kd) and receptor density (Bmax) of a non-covalent inhibitor like Nisoldipine is the radioligand binding assay.[3]

Objective: To quantify the binding of Nisoldipine to L-type calcium channels.

Materials:

  • Membrane preparations from cells or tissues expressing L-type calcium channels.

  • Radiolabeled Nisoldipine or a competing radioligand (e.g., [3H]nitrendipine).[4]

  • Unlabeled Nisoldipine.

  • Assay buffer (e.g., Tris-HCl buffer).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Saturation Binding:

    • Incubate a fixed amount of membrane preparation with increasing concentrations of radiolabeled Nisoldipine.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Nisoldipine.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot specific binding against the concentration of radiolabeled Nisoldipine to determine Kd and Bmax.

  • Competition Binding:

    • Incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled Nisoldipine.

    • Measure the displacement of the radioligand by Nisoldipine.

    • Calculate the IC50 value (the concentration of Nisoldipine that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Covalent Inhibitor Activity Assay (for this compound)

Due to its covalent mechanism, traditional equilibrium-based binding assays are not suitable for this compound. Instead, activity-based assays are employed to determine its inhibitory potency (IC50).

Objective: To determine the concentration of this compound required to inhibit 50% of SARM1 enzymatic activity.

Materials:

  • Recombinant SARM1 protein or cell lysates containing SARM1.

  • This compound.

  • SARM1 substrate (e.g., NAD+).

  • Detection reagents to measure the product of the enzymatic reaction (e.g., ADP-ribose or cyclic ADP-ribose).

  • Plate reader.

Protocol:

  • Pre-incubate SARM1 with varying concentrations of this compound for a defined period to allow for the covalent reaction to occur.

  • Initiate the enzymatic reaction by adding the substrate (NAD+).

  • Incubate for a specific time at an optimal temperature.

  • Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence or mass spectrometry).

  • Plot the percentage of SARM1 activity against the concentration of this compound to determine the IC50 value.

In Silico Modeling Protocols

The distinct binding mechanisms of this compound and Nisoldipine necessitate different in silico modeling approaches.

Covalent Docking of this compound to SARM1

Objective: To predict the binding pose and interaction of this compound with the SARM1 protein, considering the formation of a covalent bond.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of human SARM1 from the Protein Data Bank (PDB ID: 7LD0, 7M6K, 7NAL).[5][6][7]

    • Prepare the protein structure by adding hydrogen atoms, assigning charges, and minimizing the energy. The reactive cysteine residue (Cys311) within the ARM domain should be identified and properly prepared.[1]

    • Generate the 3D structure of this compound and define the reactive "warhead" (the electrophilic group that forms the covalent bond).

  • Covalent Docking Simulation:

    • Utilize a covalent docking program such as CovDock, GOLD, or CDOCKER.[8][9][10]

    • Define the covalent bond to be formed between the specified atom in this compound and the sulfur atom of the Cys311 residue in SARM1.

    • The docking algorithm will first perform a non-covalent docking to place the ligand in a favorable orientation for the reaction, followed by the formation of the covalent bond and subsequent refinement of the complex.

  • Analysis:

    • Analyze the resulting docked poses to identify the most stable binding mode.

    • Visualize the interactions between the ligand and the protein, including the covalent bond and non-covalent interactions such as hydrogen bonds and hydrophobic contacts.

Non-Covalent Docking of Nisoldipine to the L-type Calcium Channel

Objective: To predict the binding pose and affinity of Nisoldipine within the binding pocket of the L-type calcium channel.

Methodology:

  • Protein and Ligand Preparation:

    • Obtain the 3D structure of a human L-type calcium channel, for instance, CaV1.2 or CaV1.3, from the Protein Data Bank (PDB IDs: 8WE8, 8E59, 8EOG, 8FD7, 8WEA).[11][12][13][14][15]

    • Prepare the protein structure by adding hydrogens, assigning charges, and defining the binding site, which is typically located within the pore-forming alpha-1 subunit.

    • Generate the 3D structure of Nisoldipine and assign appropriate atom types and charges.

  • Molecular Docking Simulation:

    • Use a standard non-covalent docking program like AutoDock, Glide, or GOLD.

    • Define a docking grid box encompassing the putative binding site.

    • The docking algorithm will explore various conformations and orientations of Nisoldipine within the binding site and score them based on a scoring function that estimates the binding affinity.

  • Post-Docking Analysis:

    • Analyze the top-ranked poses to identify the most likely binding mode.

    • Examine the non-covalent interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) between Nisoldipine and the receptor.

    • The docking score can be used as a qualitative estimate of binding affinity.

Signaling Pathways and Experimental Workflows

in_silico_workflow Figure 1: In Silico Modeling Workflow cluster_nisoldipine Nisoldipine (Non-Covalent) cluster_dehydro This compound (Covalent) N_PDB L-type Calcium Channel PDB (e.g., 8WE8) N_Prep Protein & Ligand Preparation N_PDB->N_Prep N_Ligand Nisoldipine 3D Structure N_Ligand->N_Prep N_Dock Non-Covalent Docking (e.g., AutoDock) N_Prep->N_Dock N_Analysis Pose & Interaction Analysis N_Dock->N_Analysis D_PDB SARM1 PDB (e.g., 7LD0) D_Prep Protein & Ligand Preparation (Define reactive residue & warhead) D_PDB->D_Prep D_Ligand This compound 3D Structure D_Ligand->D_Prep D_Dock Covalent Docking (e.g., CovDock) D_Prep->D_Dock D_Analysis Pose & Covalent Bond Analysis D_Dock->D_Analysis

Caption: In Silico Modeling Workflow for Nisoldipine and this compound.

signaling_pathways Figure 2: Simplified Signaling Pathways cluster_nisoldipine_pathway Nisoldipine Pathway cluster_dehydro_pathway This compound Pathway Nisoldipine Nisoldipine LTCC L-type Calcium Channel Nisoldipine->LTCC Inhibits Vasodilation Vasodilation Nisoldipine->Vasodilation Ca_influx Ca2+ Influx LTCC->Ca_influx Contraction Smooth Muscle Contraction Ca_influx->Contraction Contraction->Vasodilation Leads to opposite Dehydro This compound SARM1 SARM1 Dehydro->SARM1 Inhibits (Covalently) Axon_degen Axonal Degeneration Dehydro->Axon_degen Prevents NAD_depletion NAD+ Depletion SARM1->NAD_depletion NAD_depletion->Axon_degen

Caption: Simplified Signaling Pathways of Nisoldipine and this compound.

References

Safety Operating Guide

Safe Disposal of Dehydronitrosonisoldipine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of dehydronitrosonisoldipine, a derivative of Nisoldipine used in neurodegenerative disorder research.[1] Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Personal Protective Equipment (PPE) and Handling Precautions

Before beginning any disposal procedures, ensure you are wearing the appropriate personal protective equipment. Handle this compound in accordance with good industrial hygiene and safety practices.[2]

  • Gloves: Wear protective gloves.

  • Eye Protection: Use eye and face protection compliant with OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Lab Coat: A lab coat or other protective clothing is required.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Always wash your hands and any exposed skin thoroughly after handling the compound.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

Decontamination and Spill Management

In the event of a spill, take the following steps to decontaminate the area and manage the waste:

  • Prevent Further Spillage: If safe to do so, prevent any further leakage or spillage.[3]

  • Containment: Keep the product away from drains and water courses.[3]

  • Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[3]

  • Surface Decontamination: Scrub contaminated surfaces and equipment with alcohol.[3]

  • Disposal of Contaminated Materials: Dispose of all contaminated materials, including absorbents and cleaning supplies, as hazardous waste according to the procedures outlined in Section 3.[3]

Step-by-Step Disposal Procedure

This compound, like its parent compound Nisoldipine, should be treated as a hazardous chemical waste. Improper disposal can lead to environmental damage and regulatory penalties.[4] Do not empty this chemical into drains.[2]

  • Segregation: Segregate this compound waste from other waste streams. It must be disposed of as hazardous waste.[4]

  • Containerization:

    • Place solid waste in a clearly labeled, sealed container approved for hazardous chemical waste.

    • For solutions, use a designated, leak-proof container. If the compound is in a solvent, consult the safety data sheet for the solvent for any additional disposal considerations.

    • Use a black hazardous waste container for hazardous pharmaceutical waste.[4]

  • Labeling: Clearly label the waste container with the following information:

    • "Hazardous Waste"

    • "this compound"

    • The concentration and quantity of the waste

    • The date of accumulation

  • Storage: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[2] All chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

Quantitative Data for Disposal

Waste Stream IDDateCompound NameQuantity (g or mL)Concentration (if applicable)Waste Form (Solid/Liquid)Disposal Date
This compound
This compound
This compound

Disposal Workflow

The following diagram illustrates the proper workflow for the disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_generation Waste Generation cluster_segregation_containment Segregation & Containment cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) C Unused/Expired this compound A->C D Contaminated Materials (e.g., gloves, vials, absorbent pads) A->D B Handle in a Well-Ventilated Area B->C B->D E Segregate as Hazardous Chemical Waste C->E Solid or Liquid D->E Solid F Place in a Labeled, Sealed, Approved Hazardous Waste Container E->F G Store in Designated Hazardous Waste Accumulation Area F->G H Arrange for Pickup by Licensed Waste Disposal Contractor G->H I Final Disposal at an Approved Waste Disposal Plant H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Dehydronitrosonisoldipine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides immediate, essential safety, and logistical information for managing Dehydronitrosonisoldipine in a laboratory setting. Adherence to these protocols is crucial for minimizing exposure risks and ensuring a safe research environment.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on general best practices for handling chemical compounds with unknown toxicity is mandatory. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes of solvents and accidental contact with the powder. A face shield offers a broader range of protection.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact. Ensure the chosen glove material is resistant to the specific solvent being used. Regularly check gloves for any signs of degradation or perforation. For certain activities with a higher risk of splashing, double gloving is recommended.[1]
Body Protection A laboratory coat (fully buttoned) or chemical-resistant coveralls.[2][3]To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended.[3] Gowns should be impermeable, close in the back, and have closed cuffs.[4]
Respiratory Protection A NIOSH-approved respirator.When handling the powder outside of a certified chemical fume hood, a respirator is essential to prevent inhalation.[3] The type of respirator and cartridge should be chosen based on a risk assessment.[2][3]
Foot Protection Closed-toe shoes.To protect the feet from potential spills.[3]

Experimental Protocols: Safe Handling and Disposal Workflow

A systematic approach is crucial for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid the formation of dust and aerosols.[2][3]

  • Avoid breathing dust, mist, gas, or vapors.[2]

  • Prevent contact with skin and eyes.[2]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

  • Do not eat, drink, or smoke in the laboratory area where the compound is being handled.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5] Aliquoting the solution can prevent degradation from repeated freeze-thaw cycles.[5]

Spill Management:

  • Have a chemical spill kit readily available.

  • In the event of a spill, evacuate non-essential personnel from the area.[2]

  • Ensure adequate ventilation.[2]

  • Wear appropriate PPE, including respiratory protection, during cleanup.[2]

  • Absorb spills with an inert material and place it in a sealed container for disposal.

Disposal:

  • Dispose of this compound waste and contaminated materials as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not pour the chemical down the drain.[3]

  • Contaminated PPE, such as gloves and disposable lab coats, should be disposed of as solid hazardous waste.[3]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposal procedures.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Experiment & Disposal A Assess Risks & Review Procedures B Don Appropriate PPE A->B C Weighing Solid Compound B->C D Dissolving in Solvent C->D E Performing Experiment D->E F Decontaminate Work Area E->F G Segregate & Label Waste F->G H Dispose of Hazardous Waste (Consult EHS) G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of exposure, immediate action is necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3]

  • Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.